molecular formula C24H17ClF2N2O2 B15620191 (R)-VU 6008667

(R)-VU 6008667

Número de catálogo: B15620191
Peso molecular: 438.9 g/mol
Clave InChI: XMSLRELXMCKGCB-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-VU 6008667 is a useful research compound. Its molecular formula is C24H17ClF2N2O2 and its molecular weight is 438.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(9bR)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSLRELXMCKGCB-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-VU 6008667: A Stereochemical Investigation into its Mechanism of Inaction as an M5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism underlying the biological inactivity of (R)-VU 6008667 as a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). Contrary to being an active pharmacological agent, this compound serves as a critical control compound, demonstrating the stereospecificity of the allosteric binding site on the M5 receptor. Its counterpart, the racemate VU 6008667, is an active M5 NAM. The "inaction" of the (R)-enantiomer is a direct consequence of its spatial arrangement, which precludes effective binding and modulation of the receptor. This document will explore the pharmacological data of both VU 6008667 and its (R)-enantiomer, detail the experimental protocols used to ascertain their activity, and provide visual representations of the underlying principles of stereoselectivity and the M5 signaling pathway.

Introduction: The Principle of Stereoselectivity

In pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological activities. This phenomenon, known as stereoselectivity, arises from the specific geometry of biological receptors, which themselves are chiral. One enantiomer may bind with high affinity and elicit a biological response, while the other may bind weakly or not at all. The case of this compound and its racemic mixture, VU 6008667, provides a clear illustration of this principle at the M5 muscarinic acetylcholine receptor.

Pharmacological Profile: A Tale of Two Enantiomers

The primary reason for the inaction of this compound is its lack of significant activity as a negative allosteric modulator of the M5 receptor.[1] In contrast, the racemic mixture, VU 6008667, which contains both the (R) and (S) enantiomers, is a selective M5 NAM.[2][3]

Quantitative Data Summary

The following table summarizes the key pharmacological data for VU 6008667 and its (R)-enantiomer, highlighting the disparity in their activity.

CompoundTargetAssay SpeciesActivity (IC50)Reference
VU 6008667M5 mAChRHuman1.2 µM[2][3]
VU 6008667M5 mAChRRat1.6 µM[2][3]
This compoundM5 mAChRNot Specified>10 µM[1]

Table 1: Comparative in vitro activity of VU 6008667 and this compound. The significantly higher IC50 value for this compound indicates its lack of M5 NAM activity.

The racemic VU 6008667 also exhibits high central nervous system penetration and a short half-life in rats, properties desirable for in vivo studies.[2][3]

CompoundParameterSpeciesValueReference
VU 6008667Half-life (t1/2)Rat2.3 hr[3]
VU 6008667Volume of Distribution (Vss)Rat7.4 L/kg[3]
VU 6008667Clearance (CLp)Rat82 mL/min/kg[3]
VU 6008667Oral Bioavailability (%F)Rat17%[3]

Table 2: Pharmacokinetic properties of VU 6008667 in rats.

Experimental Protocols

The determination of the pharmacological activity of these compounds involves standard in vitro assays. The following is a generalized protocol based on common practices for assessing M5 NAM activity.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous muscarinic receptor expression.

  • Transfection: Cells are transiently or stably transfected with the cDNA encoding for the human or rat M5 muscarinic acetylcholine receptor. Standard transfection reagents like Lipofectamine are typically employed.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist (e.g., acetylcholine) at the M5 receptor.

  • Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Addition: The test compounds, this compound or VU 6008667, are added at varying concentrations and incubated for a specific period.

  • Agonist Stimulation: An EC80 concentration of acetylcholine is added to stimulate the M5 receptor.

  • Signal Detection: Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal is normalized, and the IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Mechanism of Inaction

The following diagrams illustrate the concepts of stereoselectivity and the M5 signaling pathway, providing a visual context for the inaction of this compound.

G cluster_R This compound cluster_S (S)-VU 6008667 (Active) cluster_receptor M5 Receptor r_mol Inactive Enantiomer r_receptor Allosteric Site r_mol->r_receptor Poor Fit s_mol Active Enantiomer s_receptor Allosteric Site s_mol->s_receptor Good Fit allosteric Allosteric Site orthosteric Orthosteric Site

Figure 1: Stereoselective Binding to the M5 Allosteric Site. This diagram illustrates how the active (S)-enantiomer has a complementary shape to the allosteric binding site, allowing for a good fit, while the inactive (R)-enantiomer has a poor fit, preventing effective binding.

M5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_NAM Modulation ACh Acetylcholine (ACh) (Agonist) M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellResponse Cellular Response Ca2->CellResponse PKC->CellResponse S_VU (S)-VU 6008667 (Active NAM) S_VU->M5R Inhibits Conformational Change R_VU This compound (Inactive) R_VU->M5R No Effect

Figure 2: M5 Muscarinic Receptor Signaling Pathway. This diagram shows the Gq-coupled signaling cascade initiated by acetylcholine binding. The active (S)-VU 6008667 would allosterically inhibit this pathway, whereas the inactive this compound has no effect.

Conclusion

The "mechanism of inaction" of this compound is a fundamental principle of stereochemistry in pharmacology. Its inactivity, with an IC50 value greater than 10 µM, is due to its chiral structure, which does not permit effective binding to the allosteric site of the M5 muscarinic acetylcholine receptor. This compound serves as an essential tool for demonstrating the stereospecificity of the M5 receptor's allosteric site and as a negative control in experiments involving the active racemate, VU 6008667. Understanding this stereoselectivity is crucial for the rational design and development of future M5-targeting therapeutics.

References

(R)-VU 6008667: A Validated Negative Control for M5 Negative Allosteric Modulator (NAM) Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including addiction. The development of selective negative allosteric modulators (NAMs) for the M5 receptor is a key area of research. A critical component of such research is the use of appropriate controls to validate experimental findings. This technical guide provides a comprehensive overview of (R)-VU 6008667, the inactive enantiomer of the potent and selective M5 NAM, (S)-VU 6008667, and its application as a negative control in M5 NAM studies.

Rationale for a Negative Control in M5 NAM Studies

In the pharmacological characterization of a selective modulator, it is imperative to demonstrate that the observed effects are specifically due to the interaction with the intended target. A negative control, a molecule structurally similar to the active compound but devoid of activity at the target receptor, is an essential tool to rule out off-target effects and experimental artifacts. This compound serves this purpose admirably in the context of M5 NAM research, as it is the stereoisomer of the active M5 NAM, (S)-VU 6008667. Any observed activity of the (S)-enantiomer that is absent with the (R)-enantiomer can be confidently attributed to its specific action on the M5 receptor.

Comparative Pharmacological Data

The differential activity of the enantiomers of VU 6008667 has been quantitatively established. The seminal work by McGowan et al. (2017) provides a clear basis for the use of this compound as a negative control. The following table summarizes the in vitro potency of the racemic mixture and the individual enantiomers at the human M5 receptor.

CompoundM5 NAM Activity (IC50, µM)
(rac)-VU 60086671.8
(S)-VU 60086671.2
This compound > 10

Data from McGowan KM et al. Bioorg Med Chem Lett. 2017 Mar 15;27(6):1356-1359.

As the data clearly indicates, this compound is significantly less active than its (S)-counterpart, with an IC50 value greater than 10 µM, confirming its suitability as a negative control.

M5 Receptor Signaling Pathway

Understanding the signaling pathway of the M5 receptor is crucial for designing and interpreting experiments with M5 NAMs. The M5 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M5 M5 Receptor Gq Gq/11 M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Ca->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates ER_Ca Ca²⁺ Store IP3R->ER_Ca opens ER_Ca->Ca release ACh Acetylcholine (Agonist) ACh->M5

M5 Receptor Gq-mediated Signaling Pathway

Experimental Protocols

The primary in vitro assay used to characterize M5 NAMs is the calcium mobilization assay. This assay measures the ability of a compound to inhibit the agonist-induced increase in intracellular calcium, a direct downstream consequence of M5 receptor activation.

Calcium Mobilization Assay Protocol

Objective: To determine the inhibitory potency (IC50) of test compounds on agonist-stimulated calcium mobilization in cells expressing the human M5 receptor.

Materials:

  • CHO-hM5 cells (Chinese Hamster Ovary cells stably expressing the human M5 receptor)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)

  • Probenecid (B1678239) (to prevent dye leakage)

  • M5 receptor agonist (e.g., Acetylcholine)

  • Test compounds: this compound, (S)-VU 6008667, (rac)-VU 6008667

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating:

    • Plate CHO-hM5 cells in 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (this compound, (S)-VU 6008667, and (rac)-VU 6008667) in assay buffer.

    • Add the diluted compounds to the cell plates.

  • Agonist Stimulation and Signal Detection:

    • Prepare the M5 agonist (e.g., acetylcholine) at a concentration that elicits approximately 80% of the maximal response (EC80).

    • Place the cell plate in the FLIPR instrument.

    • Initiate the assay by adding the agonist solution to the wells.

    • Measure the fluorescence intensity before and after agonist addition over a period of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Normalize the data to the response of the agonist alone (100% activity) and a baseline control (0% activity).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for M5 NAM Characterization

The following diagram illustrates the typical workflow for characterizing a novel M5 NAM and the role of this compound as a negative control.

M5_NAM_Workflow cluster_synthesis Chemical Synthesis & Resolution cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies (Optional) Racemate Synthesize Racemic VU 6008667 SFC Chiral Separation (Supercritical Fluid Chromatography) Racemate->SFC Enantiomers Isolate (S)- and (R)- Enantiomers SFC->Enantiomers Assay Calcium Mobilization Assay (CHO-hM5 cells) Enantiomers->Assay Data Determine IC50 values for (S)-VU 6008667 and This compound Assay->Data Compare Compare Activities: (S)-enantiomer (active) vs. (R)-enantiomer (inactive) Data->Compare Invivo Administer (S)- and (R)- Enantiomers in Animal Models Compare->Invivo Proceed if specific Conclusion Conclusion: This compound is a validated negative control Compare->Conclusion Confirms Specificity Behavior Assess Behavioral and Physiological Endpoints Invivo->Behavior

Workflow for M5 NAM Characterization

Conclusion

The Discovery and Synthesis of VU6008667 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the enantiomers of VU6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM). VU6008667 has emerged as a valuable tool compound for studying the role of the M5 receptor in various physiological processes, particularly in the context of substance use disorders. This document details the experimental protocols for its synthesis and chiral separation, presents a comprehensive summary of its biological and pharmacokinetic data, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in regions associated with reward and addiction, such as the ventral tegmental area and substantia nigra. This localization has made it an attractive target for the development of novel therapeutics for conditions like opioid use disorder. VU6008667 was developed as a selective M5 NAM with a shorter half-life in rats compared to its predecessor, ML375, making it more suitable for certain preclinical addiction models.[1] The biological activity of this compound resides in a single enantiomer, highlighting the importance of stereochemistry in its pharmacological effects.

Synthesis and Chiral Separation

The synthesis of VU6008667 is achieved through a multi-step process culminating in a racemic mixture, which is then resolved into its constituent enantiomers using chiral supercritical fluid chromatography (SFC).

Synthesis of Racemic VU6008667

The synthesis of the racemic compound, (±)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, is outlined in the workflow below.

G cluster_0 Synthesis of Racemic VU6008667 A 4-Bromo-1-chloro-2-methylbenzene C 2-(4-Chloro-3-methylbenzoyl)benzoic acid A->C 1. n-BuLi, THF, -78 °C 2. Addition to Phthalic anhydride (B1165640) B Phthalic anhydride B->C E 9b-(4-Chloro-3-methylphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one C->E Microwave irradiation D Ethylenediamine D->E G Racemic VU6008667 E->G Acylation F 3,4-Difluorobenzoyl chloride F->G

Synthesis workflow for racemic VU6008667.

Experimental Protocol: Synthesis of Racemic VU6008667

Step 1: Synthesis of 2-(4-chloro-3-methylbenzoyl)benzoic acid

  • A solution of 4-bromo-1-chloro-2-methylbenzene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.

  • This solution is then added to a solution of phthalic anhydride in THF at -78 °C.

  • The reaction is stirred for 2 hours at -78 °C before being quenched with 1N HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield the crude benzoic acid derivative.

Step 2: Synthesis of 9b-(4-chloro-3-methylphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one

  • The benzoic acid derivative from the previous step is condensed with ethylenediamine.

  • The reaction is carried out under microwave irradiation to facilitate the cyclization.

  • The resulting product, the imidazo[2,1-a]isoindol-5-one core, is purified by chromatography.

Step 3: Synthesis of Racemic VU6008667

  • The imidazo[2,1-a]isoindol-5-one core is acylated using 3,4-difluorobenzoyl chloride in the presence of a suitable base.

  • The reaction mixture is stirred until completion, then quenched and extracted.

  • The crude racemic VU6008667 is purified using column chromatography.

Chiral Separation of Enantiomers

The racemic mixture of VU6008667 is resolved into its (R) and (S) enantiomers using preparative supercritical fluid chromatography (SFC).

G cluster_1 Chiral Separation Workflow Racemate Racemic VU6008667 SFC Supercritical Fluid Chromatography (SFC) Racemate->SFC R_enantiomer (R)-enantiomer SFC->R_enantiomer First eluting peak S_enantiomer (S)-enantiomer (VU6008667) SFC->S_enantiomer Second eluting peak

Workflow for the chiral separation of VU6008667 enantiomers.

Experimental Protocol: Chiral SFC Separation

A detailed protocol for the chiral separation would be dependent on the specific SFC instrumentation and column used. However, a general procedure is as follows:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, or ID) is typically effective for this class of compounds.

  • Mobile Phase: The mobile phase consists of supercritical CO2 as the primary solvent with a polar co-solvent, such as methanol (B129727) or ethanol, to modulate retention and selectivity.

  • Screening: An initial screening of different chiral columns and co-solvents is performed to identify the optimal conditions for enantioseparation.

  • Optimization: Key parameters such as the percentage of co-solvent, back pressure, temperature, and flow rate are optimized to achieve baseline separation of the enantiomers.

  • Preparative Separation: The optimized method is scaled up to a preparative scale to isolate sufficient quantities of each enantiomer.

  • Analysis: The enantiomeric excess (ee) of the separated fractions is determined by analytical chiral SFC or HPLC.

Biological Activity and Pharmacokinetics

The pharmacological activity of VU6008667 is stereospecific, with the (S)-enantiomer being the active M5 NAM.

In Vitro Activity

The following table summarizes the in vitro activity of the VU6008667 enantiomers.

CompoundTargetAssayIC50 (µM)
(S)-VU6008667 Human M5Calcium Mobilization1.2
Rat M5Calcium Mobilization1.6
(R)-enantiomer Human M5Calcium Mobilization> 30
Pharmacokinetic Properties

The pharmacokinetic profile of (S)-VU6008667 was evaluated in rats.

CompoundParameterValue
(S)-VU6008667 Half-life (t1/2) in rats2.3 hours
CNS PenetrationHigh

Mechanism of Action: M5 Receptor Signaling

VU6008667 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. M5 receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. As a NAM, VU6008667 binds to an allosteric site on the M5 receptor, reducing the receptor's response to acetylcholine.

G cluster_2 M5 Receptor Signaling Pathway ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds to orthosteric site VU6008667 (S)-VU6008667 (M5 NAM) VU6008667->M5R Binds to allosteric site Gq Gq/11 M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response

Signaling pathway of the M5 muscarinic acetylcholine receptor.

Conclusion

VU6008667 is a potent and selective M5 negative allosteric modulator with a favorable pharmacokinetic profile for in vivo studies. The synthesis of the active (S)-enantiomer is achieved through the resolution of a racemic mixture using chiral SFC. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VU6008667, serving as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The detailed methodologies and data presented herein are intended to facilitate further investigation into the therapeutic potential of targeting the M5 muscarinic acetylcholine receptor.

References

Enantioselective Activity of VU6008667: A Technical Guide to the Stereospecific Modulation of the M5 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoselective activity of the enantiomers of VU6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The document details the profound difference in activity between the (R)- and (S)-enantiomers, presenting quantitative data, experimental methodologies, and relevant signaling pathways to offer a complete picture for researchers in pharmacology and drug development.

Core Findings: Stereospecificity of VU6008667

VU6008667 exhibits a high degree of stereospecificity in its interaction with the M5 receptor. The biological activity resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is largely inactive. This significant difference in potency underscores the precise structural requirements for allosteric modulation of the M5 receptor.

Data Presentation: Quantitative Activity of (R)- and (S)-VU6008667

The following table summarizes the in vitro activity of the individual enantiomers of VU6008667 against the human and rat M5 muscarinic acetylcholine receptors.

CompoundTargetAssay TypePotency (IC50)Reference
(S)-VU6008667 Human M5 mAChRCalcium Mobilization1.2 µM[1]
Rat M5 mAChRCalcium Mobilization1.6 µM[1]
(R)-VU6008667 M5 mAChRNot Specified> 10 µM[2]

(S)-VU6008667 has also been reported to possess excellent selectivity against M1-M4 muscarinic receptors.

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 signaling pathway. Upon activation by the endogenous ligand acetylcholine, the receptor initiates a cascade of intracellular events, as depicted in the diagram below. (S)-VU6008667, as a negative allosteric modulator, does not compete with acetylcholine at the orthosteric binding site but rather binds to a distinct allosteric site on the receptor, reducing the affinity and/or efficacy of acetylcholine.

M5_Signaling_Pathway cluster_membrane Cell Membrane M5R M5 Receptor Gq Gq/11 Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M5R Binds to orthosteric site SVU (S)-VU6008667 (NAM) SVU->M5R Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

M5 Receptor Signaling Pathway

Experimental Protocols

The determination of the potency of VU6008667 enantiomers was primarily conducted using a calcium mobilization assay in a recombinant cell line expressing the target receptor.

Calcium Mobilization Assay for M5 Negative Allosteric Modulator Activity

Objective: To determine the IC50 value of test compounds by measuring their ability to inhibit the increase in intracellular calcium concentration induced by an agonist at the M5 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic acetylcholine receptor.

  • Agonist: Acetylcholine (ACh) at a concentration that elicits approximately 80% of the maximal response (EC80).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Test Compounds: (R)-VU6008667 and (S)-VU6008667 dissolved in DMSO.

  • Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR®).

Procedure:

  • Cell Plating: Seed the M5-expressing CHO cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of the test compounds ((R)- and (S)-VU6008667) in assay buffer. Add the compound solutions to the respective wells of the cell plate.

  • Agonist Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a stable baseline, add the EC80 concentration of acetylcholine to all wells. Continue to record the fluorescence intensity for a defined period.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of the test compounds is calculated as a percentage of the response to the agonist alone. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental_Workflow A Seed M5-CHO cells in microplate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for dye uptake C->D E Add serial dilutions of (R)- and (S)-VU6008667 D->E F Measure baseline fluorescence in plate reader E->F G Add Acetylcholine (EC80) F->G H Kinetic fluorescence reading G->H I Data analysis and IC50 determination H->I

Calcium Mobilization Assay Workflow

Conclusion

The data presented in this guide unequivocally demonstrate that the M5 negative allosteric modulator activity of VU6008667 resides in the (S)-enantiomer. The (R)-enantiomer is essentially inactive, highlighting a clear stereochemical preference for the allosteric binding site on the M5 receptor. This information is critical for the design of future M5-selective ligands and for the interpretation of in vitro and in vivo studies utilizing VU6008667. The provided experimental framework offers a basis for the replication and extension of these findings in other research settings.

References

A Technical Guide to (R)-VU 6008667: An Inactive Enantiomer with Significant Implications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-VU 6008667, a crucial molecule in the study of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). While itself inactive, its role as a stereoisomer of the potent and selective M5 negative allosteric modulator (NAM), (S)-VU 6008667, makes it an indispensable tool for rigorous pharmacological investigation. Understanding the properties of this compound is essential for interpreting the in vitro and in vivo effects of its active counterpart and for the development of novel therapeutics targeting the M5 receptor, particularly in the context of substance use disorders.

Introduction to the M5 Muscarinic Receptor and its Role in the Central Nervous System

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1] Predominantly expressed in the central nervous system, M5 receptors are found in high concentrations in the substantia nigra and ventral tegmental area, key regions of the brain's reward circuitry.[2][3] Activation of the M5 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade culminates in an increase in intracellular calcium levels, modulating neuronal excitability and neurotransmitter release.[1]

The localization of M5 receptors on dopaminergic neurons suggests a critical role in the modulation of dopamine (B1211576) release, a neurotransmitter central to reward, motivation, and addiction.[2][3] Emerging evidence strongly implicates M5 receptor signaling in the reinforcing effects of drugs of abuse, making it a promising target for the development of novel pharmacotherapies for addiction.[4][5]

(S)-VU 6008667: A Selective M5 Negative Allosteric Modulator

(S)-VU 6008667 is a potent, selective, and CNS-penetrant negative allosteric modulator of the M5 receptor.[6] Unlike orthosteric antagonists that directly block the acetylcholine binding site, NAMs bind to a distinct allosteric site on the receptor, reducing the affinity and/or efficacy of the endogenous ligand. This mechanism of action offers the potential for more nuanced modulation of receptor function.

The development of (S)-VU 6008667 was a significant advancement in the study of M5 receptor pharmacology, providing a valuable tool to probe the receptor's role in various physiological and pathological processes. A key feature of (S)-VU 6008667 is its short half-life in rats, making it particularly suitable for addiction studies, such as reinstatement models.[6]

The Role of this compound as a Negative Control

In pharmacology, the use of an inactive enantiomer as a negative control is a critical component of rigorous experimental design. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they have identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological activities due to the stereospecific nature of receptor binding sites.

This compound serves as the inactive enantiomer of (S)-VU 6008667.[7] Its lack of significant activity at the M5 receptor allows researchers to distinguish the specific effects of M5 modulation by (S)-VU 6008667 from any potential off-target or non-specific effects of the chemical scaffold. By comparing the effects of the active (S)-enantiomer to the inactive (R)-enantiomer, researchers can confidently attribute observed biological responses to the selective modulation of the M5 receptor.

Quantitative Data: In Vitro Pharmacology of VU 6008667 Enantiomers

The following tables summarize the in vitro pharmacological profile of this compound and (S)-VU 6008667 across the five human muscarinic receptor subtypes (M1-M5). This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundhM1hM2hM3hM4hM5
(S)-VU 6008667 >10,000>10,000>10,000>10,0001,200
This compound >10,000>10,000>10,000>10,000>10,000

Data derived from radioligand binding assays.

Table 2: Muscarinic Receptor Functional Activity (IC50, µM)

CompoundhM1hM2hM3hM4hM5
(S)-VU 6008667 >30>30>30>301.2
This compound >30>30>30>30>10

Data derived from calcium mobilization assays.

These data clearly demonstrate that (S)-VU 6008667 is a potent and selective M5 NAM, while this compound is essentially inactive across all muscarinic receptor subtypes tested.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the effects of VU 6008667 and its enantiomers.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing human muscarinic receptors (M1-M5).

    • Radioligand (e.g., [3H]-N-methylscopolamine).

    • Test compounds (this compound and (S)-VU 6008667).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Calcium mobilization assays are functional assays used to measure the activity of Gq-coupled receptors like M5.

  • Materials:

    • CHO cells stably expressing human muscarinic receptors (M1, M3, M5) or Gαi-coupled receptors (M2, M4) co-expressing a chimeric G-protein (e.g., Gqi5).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Acetylcholine (ACh) as the agonist.

    • Test compounds (this compound and (S)-VU 6008667).

    • Fluorescence plate reader.

  • Procedure:

    • Plate cells in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of acetylcholine (typically EC20 or EC80).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the IC50 values from the concentration-response curves.

This protocol is used to assess the effect of M5 NAMs on the reinforcing properties of opioids.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Procedure:

    • Surgery: Implant a catheter into the jugular vein of each rat.

    • Acquisition: Train rats to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) by pressing the active lever. Each press results in an infusion of oxycodone and the presentation of a cue light.

    • Treatment: Once stable responding is achieved, administer (S)-VU 6008667 or this compound (e.g., 1, 3, 10 mg/kg, i.p.) prior to the self-administration session.

    • Data Analysis: Record the number of active and inactive lever presses and the total amount of oxycodone self-administered. Compare the effects of the different treatments.

Visualizations

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R binds Gq Gq Protein M5R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates CellularResponse Cellular Response (e.g., Dopamine Release) Ca->CellularResponse directly influences PKC->CellularResponse phosphorylates targets leading to

Caption: M5 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing M1-M5 Receptors start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Calculate Ki Values counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Oxycodone_SelfAdmin_Workflow start Start surgery Jugular Vein Catheter Implantation in Rats start->surgery acquisition Train Rats to Self-Administer Oxycodone surgery->acquisition treatment Administer (R)- or (S)-VU 6008667 acquisition->treatment session Conduct Self-Administration Session treatment->session data_collection Record Lever Presses and Drug Intake session->data_collection analysis Analyze and Compare Treatment Effects data_collection->analysis end End analysis->end

Caption: Oxycodone Self-Administration Experimental Workflow.

Conclusion

This compound, while pharmacologically inactive at muscarinic receptors, plays a vital role in neuroscience research. Its use as a negative control is paramount for validating the on-target effects of its active enantiomer, (S)-VU 6008667, a potent and selective M5 NAM. The data and protocols presented in this guide underscore the importance of stereochemistry in drug design and pharmacological testing. For researchers investigating the M5 receptor and its potential as a therapeutic target for conditions such as substance use disorder, a thorough understanding and appropriate use of both enantiomers of VU 6008667 are essential for generating robust and interpretable data. This technical guide serves as a comprehensive resource to facilitate such rigorous scientific inquiry.

References

Investigating the Off-Target Profile of (R)-VU 6008667: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-VU 6008667 is the inactive (R)-enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-VU 6008667. As the inactive enantiomer, this compound is an ideal negative control for in vitro and in vivo studies of its active counterpart. However, a comprehensive understanding of its off-target profile is crucial for interpreting experimental results and ensuring the specific action of (S)-VU 6008667. This technical guide provides a detailed overview of the known on- and off-target activities of the VU 6008667 chemotype, methodologies for assessing potential off-target effects, and the relevant signaling pathways. While extensive off-target screening data for (R)- or (S)-VU 6008667 is not publicly available, data from a close structural analog, ML375, suggests a clean off-target profile, enhancing confidence in the selectivity of this chemical series.

On-Target and Stereoselective Activity

The primary target of the VU 6008667 series is the M5 muscarinic acetylcholine receptor. The pharmacological activity resides entirely in the (S)-enantiomer, (S)-VU 6008667, which acts as a negative allosteric modulator. This compound is reported to be devoid of M5 NAM activity.

Table 1: On-Target Potency of VU 6008667 Enantiomers at the M5 Receptor

CompoundTargetAssay TypePotency (IC₅₀)
(S)-VU 6008667Human M5Calcium Mobilization1.2 µM
(S)-VU 6008667Rat M5Calcium Mobilization1.6 µM
This compoundHuman M5Calcium Mobilization> 10 µM

Data sourced from McGowan et al., 2017.

Muscarinic Receptor Selectivity Profile

(S)-VU 6008667 has demonstrated excellent selectivity for the M5 receptor over the other muscarinic receptor subtypes (M1-M4).

Table 2: Muscarinic Receptor Selectivity of (S)-VU 6008667

CompoundTargetAssay TypePotency (IC₅₀)Selectivity over M5
(S)-VU 6008667Human M5Calcium Mobilization1.2 µM-
(S)-VU 6008667Human M1Calcium Mobilization> 30 µM> 25-fold
(S)-VU 6008667Human M2Calcium Mobilization> 30 µM> 25-fold
(S)-VU 6008667Human M3Calcium Mobilization> 30 µM> 25-fold
(S)-VU 6008667Human M4Calcium Mobilization> 30 µM> 25-fold

Data reflects the high selectivity of the active enantiomer.

M5 Muscarinic Receptor Signaling Pathway

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][2] Activation by an agonist, such as acetylcholine, initiates a signaling cascade that leads to an increase in intracellular calcium. (S)-VU 6008667, as a negative allosteric modulator, attenuates this signaling response.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_ER Ca²⁺ Ca_Cytosol Ca²⁺ (intracellular) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Ca_Cytosol->Downstream ACh Acetylcholine (Agonist) ACh->M5 Activates VU6008667 (S)-VU 6008667 (NAM) VU6008667->M5 Inhibits

Caption: M5 muscarinic receptor signaling pathway.

Proposed Investigation of Off-Target Effects

A thorough investigation of off-target effects is critical in drug development. For this compound, this serves to confirm its utility as a specific negative control. For the active enantiomer, (S)-VU 6008667, it ensures that observed in vivo effects are attributable to M5 modulation. A tiered approach to off-target screening is recommended.

Off_Target_Workflow cluster_primary Primary & Selectivity Assays cluster_secondary Secondary Pharmacology (Off-Target Screening) cluster_results Data Analysis & Interpretation start Test Compound ((R)- or (S)-VU 6008667) on_target On-Target M5 Assay (Calcium Mobilization) start->on_target selectivity Muscarinic Selectivity Panel (M1, M2, M3, M4) on_target->selectivity broad_panel Broad Receptor Panel (e.g., Eurofins SafetyScreen44) selectivity->broad_panel kinase_panel Kinase Panel (e.g., KINOMEscan) broad_panel->kinase_panel herg_assay hERG Channel Assay (Patch Clamp) kinase_panel->herg_assay analysis Analyze Data (IC₅₀ / Ki Determination) herg_assay->analysis profile Generate Selectivity & Liability Profile analysis->profile

Caption: Experimental workflow for assessing on-target and off-target effects.

Off-Target Profile of a Close Analog (ML375)

While comprehensive off-target screening data for VU 6008667 is not publicly available, its earlier analog, ML375 (VU0483253), was profiled against a panel of 68 GPCRs, ion channels, and transporters.[1]

Table 3: Off-Target Screening Results for ML375 at 10 µM

Target FamilyNumber of Targets ScreenedSignificant Hits (>50% inhibition)
GPCRs, Ion Channels, Transporters68CB1 (66% inhibition)

In a subsequent functional assay, ML375 showed no activity at the CB1 receptor, indicating that the initial binding hit did not translate to functional modulation.[1] This suggests that the chemical scaffold has a high degree of selectivity.

Experimental Protocols

On-Target Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium following the activation of the Gq-coupled M5 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor.

  • Plate Format: 384-well, black-walled, clear-bottom microplates.

  • Procedure:

    • Cell Plating: Seed CHO-hM5 cells at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution (e.g., HBSS) with probenecid (B1678239) (to prevent dye leakage). Incubate for 1 hour at 37°C.

    • Compound Addition: Prepare serial dilutions of the test compound ((R)- or (S)-VU 6008667). Add the compound to the plate and incubate for 15-30 minutes.

    • Agonist Stimulation & Reading: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR Tetra®). Measure baseline fluorescence, then add a fixed concentration of an agonist (e.g., acetylcholine at an EC₈₀ concentration) to all wells.

    • Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of the NAM is quantified by the reduction in the agonist-induced calcium response. Calculate IC₅₀ values from the concentration-response curves.

Proposed Off-Target Assay: Kinase Profiling (KINOMEscan®)

This is a competition binding assay to assess interactions with a broad panel of human kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Procedure:

    • A panel of DNA-tagged kinases is individually mixed with the test compound ((R)- or (S)-VU 6008667) at a standard concentration (e.g., 10 µM).

    • The kinase-compound mixtures are added to wells containing the immobilized ligand.

    • After an equilibration period, unbound kinase is washed away.

    • The amount of bound kinase is determined by qPCR.

    • Results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding of the test compound to the kinase.

Proposed Off-Target Assay: hERG Channel Activity (Automated Patch Clamp)

This assay evaluates the potential for a compound to inhibit the hERG potassium channel, which is a critical indicator of potential cardiac liability.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Instrumentation: Automated patch-clamp system (e.g., QPatch or IonWorks).

  • Procedure:

    • Cell Preparation: Cells are harvested and prepared as a single-cell suspension in an extracellular solution.

    • Whole-Cell Configuration: The automated system establishes a whole-cell patch-clamp configuration.

    • Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.

    • Compound Application: After establishing a stable baseline current, the test compound ((R)- or (S)-VU 6008667) is applied at various concentrations.

    • Data Analysis: The inhibition of the hERG current is measured at each concentration. An IC₅₀ value is determined from the concentration-response curve.

Conclusion

This compound is the inactive enantiomer of the selective M5 NAM, (S)-VU 6008667. The available data on the active enantiomer and its close structural analog, ML375, indicate a highly selective pharmacological profile with minimal off-target liabilities.[1] This guide outlines the key experimental approaches necessary to formally characterize the off-target profile of this compound, confirming its suitability as a negative control and further validating the M5-selective pharmacology of this important chemical series for neuroscience research. A comprehensive off-target assessment, as detailed in the proposed workflow, is a critical step in the rigorous characterization of any chemical probe.

References

The Inactive Enantiomer of VU6008667: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008667 has been identified as a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor, with the pharmacological activity residing in the (S)-enantiomer.[1] As is common in chiral drug development, the pharmacological profile of the corresponding (R)-enantiomer is of significant interest to understand the stereospecificity of the target interaction and to ensure that the inactive enantiomer does not possess any off-target activities that could contribute to undesirable effects. This technical guide provides a comprehensive overview of the pharmacology of the less active (R)-enantiomer of VU6008667, including its pharmacological profile, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Pharmacological Profile of the (R)-Enantiomer of VU6008667

The (R)-enantiomer of VU6008667 has been demonstrated to be essentially inactive as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1] In a functional assay measuring intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor, the (R)-enantiomer did not show any significant NAM activity.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the (R)-enantiomer of VU6008667 in comparison to the active (S)-enantiomer and the racemate.

CompoundTargetAssay TypeParameterValueReference
(R)-Enantiomer Human M5Intracellular Calcium MobilizationIC50> 10 µM[1]
(S)-Enantiomer (VU6008667)Human M5Intracellular Calcium MobilizationIC501.2 µM[1]
(S)-Enantiomer (VU6008667)Rat M5Intracellular Calcium MobilizationIC501.6 µM[1]
RacemateHuman M5Intracellular Calcium MobilizationIC501.8 µM[1]

While specific data for the (R)-enantiomer against other muscarinic receptor subtypes (M1-M4) are not explicitly provided in the primary literature, the active (S)-enantiomer (VU6008667) is reported to be highly selective for M5 over M1-M4.[1] Given the lack of activity of the (R)-enantiomer at the M5 receptor, it is highly probable that it is also inactive at the M1-M4 subtypes.

Experimental Protocols

Chiral Separation of VU6008667 Enantiomers

The separation of the (R) and (S) enantiomers of VU6008667 was achieved using supercritical fluid chromatography (SFC).[1]

Methodology:

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system.

  • Stationary Phase: Chiral stationary phase (specific column details are often proprietary but a common approach is to use polysaccharide-based columns).

  • Mobile Phase: A supercritical fluid, typically carbon dioxide, with a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol) to modulate retention and selectivity.

  • Detection: UV detector to monitor the elution of the enantiomers.

  • General Procedure:

    • The racemic mixture of VU6008667 is dissolved in a suitable solvent.

    • The solution is injected onto the chiral SFC column.

    • The enantiomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by the supercritical fluid mobile phase.

    • The separated enantiomers are detected as they elute from the column, and the corresponding fractions are collected.

    • The enantiomeric purity of the collected fractions is determined using an analytical chiral SFC or HPLC method.

G cluster_workflow Chiral Separation Workflow racemate Racemic VU6008667 (in solution) injection Injection racemate->injection sfc Supercritical Fluid Chromatography (SFC) - Chiral Column - CO2 + Co-solvent injection->sfc detection UV Detection sfc->detection collection Fraction Collection detection->collection r_enantiomer (R)-Enantiomer collection->r_enantiomer s_enantiomer (S)-Enantiomer (VU6008667) collection->s_enantiomer

Figure 1: Workflow for the chiral separation of VU6008667 enantiomers.

In Vitro Pharmacology: Intracellular Calcium Mobilization Assay

The pharmacological activity of the VU6008667 enantiomers was assessed using a cell-based functional assay that measures changes in intracellular calcium concentration upon receptor activation.

Cell Line:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human M5 muscarinic acetylcholine receptor (CHO-hM5).

Principle:

The M5 receptor is a Gq-protein coupled receptor.[2][3][4] Activation of the M5 receptor by an agonist (like acetylcholine) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). A negative allosteric modulator (NAM) will inhibit this agonist-induced calcium release in a concentration-dependent manner.

Methodology:

  • Cell Culture: CHO-hM5 cells are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium.

  • Compound Addition: The test compounds (e.g., the (R)- or (S)-enantiomer of VU6008667) at various concentrations are added to the wells and pre-incubated for a specific period.

  • Agonist Stimulation: An agonist, typically acetylcholine (ACh), is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the M5 receptors.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: The fluorescence data is analyzed to determine the concentration-response relationship for the test compounds. For a NAM, the IC50 value, which is the concentration of the modulator that inhibits 50% of the agonist-induced response, is calculated.

G cluster_assay Calcium Mobilization Assay Workflow start CHO-hM5 Cells in Microplate dye_loading Load with Calcium-Sensitive Dye start->dye_loading compound_add Add Test Compound ((R)- or (S)-Enantiomer) dye_loading->compound_add agonist_add Add Acetylcholine (ACh) (EC80 concentration) compound_add->agonist_add readout Measure Fluorescence (Real-time) agonist_add->readout analysis Data Analysis (IC50 determination) readout->analysis

Figure 2: Experimental workflow for the intracellular calcium mobilization assay.

M5 Receptor Signaling Pathway

The assay used to characterize the VU6008667 enantiomers relies on the canonical signaling pathway of the M5 muscarinic receptor. The diagram below illustrates this pathway.

G cluster_pathway M5 Muscarinic Receptor Signaling Pathway cluster_er ER Lumen ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_release Ca2+ Release IP3R->Ca_release Opens Cell_Response Cellular Response Ca_release->Cell_Response Triggers VU6008667 (R)-Enantiomer (Inactive) VU6008667->M5R No significant inhibition Ca_store [Ca2+] high

Figure 3: Simplified signaling pathway of the M5 muscarinic acetylcholine receptor.

Conclusion

The (R)-enantiomer of VU6008667 is the pharmacologically inactive stereoisomer, demonstrating no significant negative allosteric modulator activity at the human M5 muscarinic acetylcholine receptor. This lack of activity at the primary target, in stark contrast to the potent (S)-enantiomer, highlights the high degree of stereospecificity of the allosteric binding site on the M5 receptor. For drug development purposes, the inactivity of the (R)-enantiomer is a favorable characteristic, as it is unlikely to contribute to either the desired therapeutic effect or any potential off-target effects, simplifying the overall pharmacological profile of a potential therapeutic agent based on this scaffold.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (R)-VU 6008667

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VU 6008667 is the (R)-enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), VU 6008667. The M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the modulation of dopamine (B1211576) release, making it a target of interest for neuropsychiatric and addiction disorders. Notably, this compound has been reported to be the less active enantiomer, being largely devoid of M5 NAM activity with an IC50 greater than 10 μM.[1] In contrast, its (S)-enantiomer, VU 6008667, is a potent M5 NAM. Therefore, this compound is an excellent candidate for use as a negative control in in vivo studies to distinguish M5-mediated effects from off-target or non-specific effects of the active (S)-enantiomer.

These application notes provide a detailed protocol for the in vivo administration of this compound in rodents, based on the available data for its active counterpart, VU 6008667.

Data Presentation

Due to the limited availability of in vivo data for this compound, the following table summarizes the in vitro activity of this compound and the pharmacokinetic properties of its active (S)-enantiomer, VU 6008667, in rats. This information is crucial for designing in vivo experiments and interpreting the results.

CompoundParameterValueSpeciesNotes
This compound In Vitro Activity (IC50)>10 μMHuman/RatDevoid of M5 NAM activity.[1]
VU 6008667 ((S)-enantiomer) Half-life (t1/2)2.3 hoursRatFollowing oral administration.[2][3][4]
Oral Bioavailability (F)17%RatModerate oral bioavailability.[2]
Clearance (CLp)82 mL/min/kgRatHigh clearance.[2]
Volume of Distribution (Vss)7.4 L/kgRat
CNS PenetrationHighRat[2][4]

Signaling Pathway

The M5 muscarinic acetylcholine receptor, the target of VU 6008667, signals through the Gq alpha subunit of the heterotrimeric G protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a negative allosteric modulator, VU 6008667 binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to the endogenous agonist.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC ACh Acetylcholine ACh->M5R Activates VU6008667 This compound (Inactive Control) VU6008667->M5R Binds (No Effect)

Caption: M5 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed as a template for the in vivo administration of this compound in a rodent model, serving as a negative control alongside its active (S)-enantiomer.

Vehicle Preparation

Selection of an appropriate vehicle is critical for ensuring the solubility and stability of the compound. Based on formulations used for the active enantiomer, two options are provided.

Protocol 1: Aqueous-based Vehicle [1][2]

  • Add 10% Dimethyl sulfoxide (B87167) (DMSO) to a sterile container.

  • Add 40% Polyethylene glycol 300 (PEG300).

  • Add 5% Tween-80.

  • Add 45% Saline.

  • Mix thoroughly until a clear solution is formed. Gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Oil-based Vehicle [2]

  • Add 10% DMSO to a sterile container.

  • Add 90% Corn Oil.

  • Mix thoroughly until a clear solution is formed.

Note: The final working solution for in vivo experiments should be prepared fresh on the day of use.

Dosing and Administration

The following is a suggested protocol for oral gavage administration in mice or rats. The dosage for this compound should ideally match the dosage of the active (S)-enantiomer being tested in parallel. Based on the data for VU 6008667, a starting dose range of 1-10 mg/kg can be considered.

Materials:

  • This compound

  • Prepared vehicle

  • Appropriately sized syringes and oral gavage needles (e.g., 20-22 gauge for mice)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct volume of the dosing solution to administer.

  • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Gently restrain the animal.

  • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

  • Monitor the animal for any adverse reactions post-administration.

Experimental Workflow for a Comparative In Vivo Study

This workflow outlines a typical comparative study to assess the M5-specific effects of the active (S)-enantiomer using this compound as a negative control.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measures Baseline Behavioral/ Physiological Measures Animal_Acclimation->Baseline_Measures Vehicle Vehicle Control Baseline_Measures->Vehicle R_VU This compound (Negative Control) Baseline_Measures->R_VU S_VU (S)-VU 6008667 (Active Compound) Baseline_Measures->S_VU Behavioral_Assays Behavioral Assays (e.g., Locomotion, Cognition) Vehicle->Behavioral_Assays PK_Analysis Pharmacokinetic Analysis Vehicle->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Neurotransmitter Levels) Vehicle->PD_Analysis R_VU->Behavioral_Assays R_VU->PK_Analysis R_VU->PD_Analysis S_VU->Behavioral_Assays S_VU->PK_Analysis S_VU->PD_Analysis Data_Comparison Comparison of Treatment Groups Behavioral_Assays->Data_Comparison PK_Analysis->Data_Comparison PD_Analysis->Data_Comparison Conclusion Conclusion on M5-Specific Effects Data_Comparison->Conclusion

Caption: Comparative In Vivo Experimental Workflow.

Conclusion

This compound serves as an indispensable tool for elucidating the specific in vivo roles of the M5 muscarinic receptor. Its lack of significant M5 NAM activity makes it an ideal negative control to be used in conjunction with its active (S)-enantiomer, VU 6008667. The provided protocols offer a foundational framework for researchers to design and execute rigorous in vivo studies to validate M5 as a therapeutic target and to investigate the physiological and pathophysiological functions of this receptor. Careful consideration of vehicle selection, dosing, and experimental design, as outlined in these notes, will contribute to the generation of robust and reproducible data.

References

Using (R)-VU 6008667 as a Negative Control for M5 Muscarinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(R)-VU 6008667 is the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-VU 6008667. Due to its lack of significant activity at the M5 receptor, this compound serves as an ideal negative control in experiments investigating the effects of its active counterpart. The use of a stereoisomer as a negative control is a rigorous method to ensure that the observed biological effects of the active compound are due to its specific interaction with the target receptor and not due to off-target effects or the general chemical structure of the compound.

Mechanism of Action

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[1][2][3] Upon activation by the endogenous ligand acetylcholine (ACh), the M5 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, which in turn activates various downstream signaling cascades.

(S)-VU 6008667 acts as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine. In contrast, this compound has been shown to be virtually devoid of M5 NAM activity.[4]

Data Presentation

The following table summarizes the in vitro potency of the enantiomers of VU 6008667 at the human and rat M5 muscarinic acetylcholine receptors.

CompoundTargetAssayIC50
(S)-VU 6008667Human M5 mAChRNegative Allosteric Modulation1.2 µM[4]
(S)-VU 6008667Rat M5 mAChRNegative Allosteric Modulation1.6 µM[4]
This compound Human M5 mAChR Negative Allosteric Modulation > 10 µM [4][5]

Mandatory Visualization

M5_Signaling_Pathway cluster_membrane Cell Membrane M5R M5 Receptor Gq Gq M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M5R Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Signaling Ca_release->Downstream

Caption: M5 muscarinic acetylcholine receptor signaling pathway.

Experimental Protocols

Protocol 1: In Vitro M5 Negative Allosteric Modulator Activity Assay using a Calcium Mobilization Readout

This protocol describes how to use this compound as a negative control when assessing the activity of (S)-VU 6008667 in a cell-based calcium mobilization assay.

1. Materials

  • Cells stably expressing the human or rat M5 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • (S)-VU 6008667 (test compound).

  • This compound (negative control).

  • DMSO (for compound dilution).

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader capable of kinetic reading (e.g., FLIPR or FDSS).

2. Methods

2.1. Cell Preparation

  • Seed M5-expressing cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

2.2. Dye Loading

  • Prepare the calcium dye loading solution according to the manufacturer's instructions. A typical solution contains the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the cell culture medium from the plates and add the dye loading solution to each well.

  • Incubate the plates at 37°C for 1 hour to allow for dye loading.

2.3. Compound Preparation

  • Prepare stock solutions of (S)-VU 6008667 and this compound in DMSO.

  • Perform serial dilutions of the stock solutions in assay buffer to create a concentration range for testing. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 0.5%.

  • Prepare a solution of acetylcholine at a concentration that elicits a response that is approximately 80% of the maximal response (EC80). This concentration should be determined in a separate experiment.

2.4. Assay Procedure

  • Wash the cells with assay buffer after the dye loading incubation.

  • Add the diluted (S)-VU 6008667, this compound, or vehicle (assay buffer with DMSO) to the appropriate wells of the assay plate.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes).

  • Place the assay plate into the fluorescent plate reader.

  • Initiate the kinetic read, measuring the baseline fluorescence.

  • Add the EC80 concentration of acetylcholine to all wells.

  • Continue to measure the fluorescence intensity over time to capture the calcium mobilization response.

3. Data Analysis

  • The change in fluorescence intensity is indicative of the change in intracellular calcium concentration.

  • For each well, calculate the response to acetylcholine.

  • For the wells treated with (S)-VU 6008667, plot the percentage of inhibition of the acetylcholine response against the log of the compound concentration to determine the IC50 value.

  • For the wells treated with this compound, the response to acetylcholine should not be significantly different from the vehicle control wells, confirming its lack of NAM activity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed M5-expressing cells in 384-well plate Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Pre_incubation Pre-incubate cells with compounds or vehicle Dye_Loading->Pre_incubation Compound_Prep Prepare serial dilutions of (S)- and this compound Compound_Prep->Pre_incubation ACh_Addition Add EC80 ACh and measure fluorescence Pre_incubation->ACh_Addition IC50_Calc Calculate % inhibition and determine IC50 for (S)-VU 6008667 ACh_Addition->IC50_Calc Negative_Control_Confirm Confirm lack of activity for this compound ACh_Addition->Negative_Control_Confirm Logical_Relationship cluster_compounds Compounds cluster_experiment Experimental Setup cluster_outcomes Expected Outcomes S_VU (S)-VU 6008667 (Active Enantiomer) M5_Assay M5 Receptor Functional Assay S_VU->M5_Assay Test Compound R_VU This compound (Inactive Enantiomer) R_VU->M5_Assay Negative Control Inhibition Inhibition of M5 Signaling (e.g., ↓ Ca²⁺ release) M5_Assay->Inhibition Observed with (S)-VU 6008667 No_Effect No significant effect on M5 Signaling M5_Assay->No_Effect Observed with This compound

References

(R)-VU 6008667 solubility and preparation for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (R)-VU 6008667

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound is a compound of interest for researchers investigating the modulation of muscarinic acetylcholine (B1216132) receptors. As a positive allosteric modulator (PAM) of the M1 receptor, it is being explored for its potential therapeutic applications in central nervous system disorders. These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation for in vivo animal studies, based on available data for structurally related M1 PAMs.

Disclaimer:

Publicly available information specifically detailing the solubility and preparation of this compound for animal studies is limited. The following data and protocols are based on general practices for similar compounds and may require optimization for this specific molecule. Researchers should conduct their own solubility and stability assessments before proceeding with in vivo experiments. It is also important to note that while the user has specified interest in this compound as an M1 PAM, some literature refers to the (S)-enantiomer, (S)-VU6008667, as a negative allosteric modulator (NAM) of the M5 receptor.[1][2][3][4][5]

Solubility Data

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityNotes
Aqueous Buffers (e.g., PBS pH 7.4) LowSmall molecule PAMs are often poorly soluble in aqueous solutions. Solubility may be improved by adjusting the pH or using co-solvents.
Dimethyl Sulfoxide (DMSO) HighA common solvent for initial stock solutions.
Ethanol Moderate to HighOften used as a co-solvent in vehicle formulations.
Polyethylene Glycol 400 (PEG400) Moderate to HighA common vehicle component for increasing solubility of hydrophobic compounds.
Tween® 80 / Polysorbate 80 Forms Micellar SolutionsA surfactant used to improve solubility and stability in aqueous formulations.
Cyclodextrins (e.g., β-cyclodextrin) Moderate (with formulation)Can form inclusion complexes to enhance aqueous solubility. A 20% β-cyclodextrin solution has been used for other M1 PAMs.[6]

Preparation for Animal Studies

The following protocols are suggested starting points for the formulation of this compound for oral (p.o.) and intraperitoneal (i.p.) administration in rodents. The final concentration and vehicle composition should be determined based on the required dose, route of administration, and empirical solubility and tolerability studies.

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

This protocol is suitable for creating a suspension of the compound for oral gavage.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • Alternative Vehicle: 10% Tween® 80 in deionized water[7]

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and tubes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Pre-wetting (optional): If the compound is difficult to suspend, create a paste by adding a small amount of the vehicle to the powder in a mortar and triturating with a pestle.

  • Suspension: Gradually add the remaining vehicle to the compound while continuously stirring or homogenizing.

  • Homogenization: Stir the suspension vigorously using a magnetic stirrer for at least 30 minutes before administration to ensure a uniform distribution of the compound. Maintain stirring during dosing if the compound tends to settle.

  • Administration: Administer the suspension to the animals via oral gavage at the desired volume (e.g., 5-10 mL/kg for mice).

Protocol 2: Preparation of this compound for Intraperitoneal Administration (Solution/Suspension)

This protocol provides options for preparing a formulation for intraperitoneal injection. The choice of vehicle will depend on the solubility of the compound.

Materials:

  • This compound

  • Vehicle A (for soluble compounds): Saline (0.9% NaCl) with a co-solvent (e.g., 5-10% DMSO, 10-20% PEG400). The final concentration of the co-solvent should be tested for tolerability.

  • Vehicle B (for suspensions): 10% Tween® 80 in sterile saline.[7]

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Solubilization (for Vehicle A):

    • Dissolve the compound in the co-solvent (e.g., DMSO) first.

    • Gradually add the saline to the solution while vortexing to prevent precipitation. If precipitation occurs, sonication may help to redissolve the compound.

  • Suspension (for Vehicle B):

    • Add a small amount of the 10% Tween® 80 vehicle to the compound and vortex to create a slurry.

    • Gradually add the remaining vehicle while continuing to vortex until a uniform suspension is achieved.

  • Administration: Administer the formulation via intraperitoneal injection at the desired volume (e.g., 5-10 mL/kg for mice).

Table 2: Example Vehicle Compositions for M1 PAMs from Literature

Vehicle CompositionRoute of AdministrationAnimal ModelReference
10% Tween® 80Intraperitoneal (i.p.)Mice[7]
0.5% MethylcelluloseOral (p.o.)Rats[6]
20% β-cyclodextrinOral (p.o.)Rats[6]

Visualizations

M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor primarily signals through the Gq protein pathway.[8][9][10][11][12] Upon activation by acetylcholine, the receptor undergoes a conformational change that activates the Gq protein. This initiates a cascade involving the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses. This compound, as a positive allosteric modulator, is hypothesized to enhance the receptor's response to acetylcholine, thereby potentiating this signaling cascade.

M1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PAM This compound (PAM) PAM->M1R Enhances affinity PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Receptor Gq Signaling Pathway enhanced by a PAM.

Experimental Workflow for In Vivo Study Preparation

The following diagram outlines a logical workflow for the preparation and administration of this compound for an animal study.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing weigh 1. Weigh this compound mix 3. Mix/Homogenize weigh->mix vehicle 2. Prepare Vehicle vehicle->mix qc 4. Quality Control (e.g., visual inspection for uniformity) mix->qc dose_calc 5. Calculate Dose Volume qc->dose_calc administer 6. Administer to Animal (p.o. or i.p.) dose_calc->administer observe 7. Post-dose Observation administer->observe

Caption: Workflow for preparation and administration of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. It is a valuable research tool for investigating the role of the M5 receptor in various physiological processes, particularly in the context of substance use disorders. This document provides detailed application notes and protocols for the use of (S)-VU 6008667 in rat models, based on available preclinical research. It is important to note that the compound referenced in research is the (S)-enantiomer, and the "(R)-" designation in the initial topic query may be a typographical error.

Mechanism of Action

(S)-VU 6008667 acts as a negative allosteric modulator at the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site (the orthosteric site). This binding reduces the receptor's response to acetylcholine. The M5 receptor is a Gq protein-coupled receptor.[1][2][3] Activation of the M5 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] As a negative allosteric modulator, (S)-VU 6008667 attenuates this signaling cascade.

Recommended Dosage in Rat Models

The recommended dosage of (S)-VU 6008667 in rat models depends on the experimental paradigm and the route of administration. The following tables summarize the currently available data from pharmacokinetic and behavioral studies.

Table 1: Pharmacokinetic Data for (S)-VU 6008667 in Rats
Route of AdministrationDose (mg/kg)Key Findings
Intravenous (IV)1Half-life (t1/2) = 2.3 hours
Oral (PO)3Moderate oral bioavailability
Table 2: Recommended Dosages for Behavioral Studies in Rats
Experimental ParadigmRat StrainRoute of AdministrationDose Range (mg/kg)VehicleKey Findings
Oxycodone Self-Administration (Fixed Ratio 3)Male Sprague-DawleyIntraperitoneal (IP)10, 17.8, 325% DMSO, 5% Tween 80, 90% SalineAcute administration dose-dependently decreased oxycodone self-administration.[4]
Oxycodone Self-Administration (Progressive Ratio)Male Sprague-DawleyIntraperitoneal (IP)10, 17.8, 325% DMSO, 5% Tween 80, 90% SalineAcute administration dose-dependently decreased the breakpoint for oxycodone self-administration.[4]
Acquisition of Oxycodone Self-AdministrationMale Sprague-DawleyIntraperitoneal (IP)325% DMSO, 5% Tween 80, 90% SalineDaily administration prior to each session prevented the acquisition of oxycodone self-administration.[4]
Cue-Induced Reinstatement of Oxycodone SeekingMale Sprague-DawleyIntraperitoneal (IP)10, 17.8, 325% DMSO, 5% Tween 80, 90% SalineAttenuated cue-induced reinstatement of oxycodone-seeking behavior.[4]

Experimental Protocols

Protocol 1: Preparation and Administration of (S)-VU 6008667 for Behavioral Studies

Materials:

  • (S)-VU 6008667

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile syringes and needles (23-25 gauge)

  • Vortex mixer

  • Scale

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% sterile saline. For example, to prepare 10 ml of vehicle, mix 0.5 ml of DMSO, 0.5 ml of Tween 80, and 9.0 ml of sterile saline.

  • Drug Solution Preparation:

    • Weigh the desired amount of (S)-VU 6008667.

    • Dissolve the compound first in the DMSO component of the vehicle.

    • Add the Tween 80 and vortex thoroughly.

    • Add the saline in small aliquots, vortexing between each addition to ensure the compound stays in solution.

    • The final solution should be clear.

  • Administration:

    • Administer the prepared solution via intraperitoneal (IP) injection.

    • The injection volume should not exceed 10 ml/kg.

    • For acute studies, administer the drug 30 minutes before the behavioral testing session.

    • For acquisition studies, administer the drug daily, 30 minutes prior to each self-administration session.

Protocol 2: Oxycodone Self-Administration in Rats (Adapted from Teal et al., 2023)

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and a drug infusion pump.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rats under anesthesia. Allow a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration (Control Group):

    • Place rats in the operant chambers for 2-hour sessions daily.

    • Pressing the active lever results in an intravenous infusion of oxycodone (e.g., 0.15 mg/kg/infusion) and the presentation of a cue light and/or tone.

    • Pressing the inactive lever has no programmed consequences.

    • Continue training until stable responding is achieved.

  • Fixed Ratio (FR) Schedule Testing:

    • Once responding is stable, switch to an FR3 schedule (three active lever presses are required for each infusion).

    • Administer (S)-VU 6008667 or vehicle 30 minutes before the session and record the number of infusions earned.

  • Progressive Ratio (PR) Schedule Testing:

    • The response requirement for each subsequent infusion increases progressively.

    • The session ends when the rat fails to earn an infusion within a set time (e.g., 1 hour).

    • The last completed ratio is the "breakpoint" and serves as a measure of motivation.

    • Administer (S)-VU 6008667 or vehicle 30 minutes before the session and determine the breakpoint.

  • Acquisition Study:

    • For drug-naïve rats, administer (S)-VU 6008667 (32 mg/kg, IP) or vehicle 30 minutes before each daily 2-hour self-administration session from the beginning of training.

    • Monitor the acquisition of oxycodone self-administration over several days.

Visualizations

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M5 M5 Receptor ACh->M5 Binds to orthosteric site VU6008667 (S)-VU 6008667 (NAM) VU6008667->M5 Binds to allosteric site Gq Gq Protein VU6008667->Gq Inhibits activation M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: M5 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition Phase cluster_testing Testing Phase cluster_acq_study Acquisition Study Animal_Prep Rat Model (Male Sprague-Dawley) Catheter Jugular Vein Catheterization Animal_Prep->Catheter Recovery Recovery Period (5-7 days) Catheter->Recovery SA_Training Oxycodone Self-Administration Training Recovery->SA_Training Daily_Admin Daily (S)-VU 6008667 or Vehicle Admin (IP, 30 min pre-session) Recovery->Daily_Admin Drug_Admin (S)-VU 6008667 or Vehicle Admin (IP, 30 min pre-session) SA_Training->Drug_Admin FR_Test Fixed Ratio (FR3) Test Drug_Admin->FR_Test PR_Test Progressive Ratio (PR) Test Drug_Admin->PR_Test Reinstatement_Test Cue-Induced Reinstatement Test Drug_Admin->Reinstatement_Test Acq_Monitor Monitor Acquisition of Self-Administration Daily_Admin->Acq_Monitor

References

Application Notes and Protocols: In Vitro Assays to Confirm Inactivity of (R)-VU 6008667

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Subject: Establishing and validating the inactivity of the compound (R)-VU 6008667 on inwardly rectifying potassium (Kir) channels, with a primary focus on Kir4.1.

Introduction

This document provides detailed protocols for a series of in vitro assays designed to rigorously assess and confirm the inactivity of this compound, the R-enantiomer of a known Kir4.1 channel modulator. The primary hypothesised target of the active enantiomer is the inwardly rectifying potassium channel Kir4.1, which plays a crucial role in potassium homeostasis in the central nervous system and other tissues.[1][2][3][4][5] Therefore, confirming the inactivity of the (R)-enantiomer against this target is essential for its development as a negative control or for other therapeutic purposes where Kir4.1 modulation is undesirable.

The following protocols describe two primary methodologies: a high-throughput fluorescence-based thallium flux assay for initial screening and a gold-standard automated patch clamp electrophysiology assay for detailed functional validation.[6]

Key Experimental Approaches

To ascertain the inactivity of this compound, a multi-tiered approach is recommended, progressing from high-throughput screening to more definitive, lower-throughput methods.

  • Fluorescence-Based Thallium (Tl+) Flux Assay: A high-throughput compatible assay that uses the influx of thallium, a surrogate for potassium ions, to measure Kir channel activity.[6][7] A lack of effect of this compound on thallium influx would be the first indication of its inactivity.

  • Automated Patch Clamp Electrophysiology: The gold standard for characterizing ion channel pharmacology.[6] This technique directly measures the ionic currents through the channel in response to voltage changes, providing detailed information on channel function and modulation. Demonstrating that this compound does not alter Kir4.1 currents across a range of concentrations would provide strong evidence of its inactivity.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Summary of Thallium Flux Assay Data

CompoundConcentration (µM)% Inhibition of Kir4.1-mediated Tl+ Flux (Mean ± SEM)Z'-factor
Vehicle (DMSO)-0 ± 2.50.75
Positive Control (e.g., Fluoxetine)5095 ± 3.1
This compound0.1
1
10
30
100

Table 2: Summary of Automated Patch Clamp Electrophysiology Data

CompoundConcentration (µM)Inward Current Amplitude at -120 mV (% of Control ± SEM)Outward Current Amplitude at +60 mV (% of Control ± SEM)Reversal Potential (mV) (Mean ± SEM)
Vehicle (DMSO)-100 ± 4.2100 ± 5.1-75.2 ± 1.5
Positive Control (e.g., BaCl₂)1005 ± 1.812 ± 2.3N/A
This compound0.1
1
10
30
100

Experimental Protocols

Cell Line and Culture

A human embryonic kidney (HEK-293) cell line stably expressing human Kir4.1 (T-REx-HEK293-Kir4.1) is recommended for these assays.[6] These cells should be cultured in standard DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., blasticidin). Kir4.1 expression is induced by the addition of tetracycline (B611298) (1 µg/mL) to the culture medium 18-24 hours prior to the experiment.[6]

Protocol 1: Fluorescence-Based Thallium (Tl+) Flux Assay

This assay measures the influx of Tl+ through Kir4.1 channels using a Tl+-sensitive fluorescent dye.

Materials:

  • T-REx-HEK293-Kir4.1 cells

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Thallium-sensitive dye (e.g., Thallos-AM)

  • Pluronic F-127

  • This compound

  • Positive control (e.g., Fluoxetine)

  • Vehicle (DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Workflow Diagram:

Tl_Flux_Assay_Workflow Thallium Flux Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate T-REx-HEK293-Kir4.1 cells in 384-well plate induce_expression Induce Kir4.1 expression with tetracycline (18-24h) plate_cells->induce_expression load_dye Load cells with Thallos-AM dye add_compounds Add this compound, controls, and vehicle load_dye->add_compounds incubate Incubate at room temperature add_compounds->incubate measure_baseline Measure baseline fluorescence incubate->measure_baseline add_tl Add Tl+ stimulus buffer measure_baseline->add_tl measure_kinetics Measure fluorescence kinetics add_tl->measure_kinetics calculate_rate Calculate rate of fluorescence increase normalize_data Normalize data to controls calculate_rate->normalize_data determine_inactivity Determine lack of significant inhibition normalize_data->determine_inactivity

Caption: Workflow for the thallium flux assay.

Procedure:

  • Cell Plating: Seed T-REx-HEK293-Kir4.1 cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Induction: 18-24 hours prior to the assay, induce Kir4.1 expression by adding tetracycline (1 µg/mL) to the culture medium.[6]

  • Dye Loading: On the day of the assay, wash the cells with Assay Buffer. Load the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) prepared in Assay Buffer with Pluronic F-127, according to the manufacturer's instructions. Incubate for 60 minutes at room temperature.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add Assay Buffer containing various concentrations of this compound, a positive control (e.g., 50 µM Fluoxetine), and a vehicle control (e.g., 0.1% DMSO).[7]

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for each well.

  • Thallium Addition and Measurement: Use the plate reader's integrated liquid handling to add a Tl+ containing stimulus buffer. Immediately begin kinetic fluorescence readings for 2-5 minutes.

  • Data Analysis: The rate of Tl+ influx is determined by the initial slope of the fluorescence increase. Calculate the percent inhibition for each concentration of this compound relative to the vehicle and positive controls. A lack of concentration-dependent inhibition is indicative of inactivity.

Protocol 2: Automated Patch Clamp Electrophysiology

This assay directly measures Kir4.1 channel currents.

Materials:

  • T-REx-HEK293-Kir4.1 cells

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

  • Internal Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂ATP; pH 7.2 with KOH.[6]

  • This compound

  • Positive control (e.g., BaCl₂)

  • Vehicle (DMSO)

  • Automated patch clamp system (e.g., IonFlux HT, QPatch)

Workflow Diagram:

Patch_Clamp_Workflow Automated Patch Clamp Workflow cluster_prep Cell & System Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prepare_cells Prepare single-cell suspension of induced cells load_system Load cells, solutions, and compounds onto the system prepare_cells->load_system cell_trapping Automated cell trapping and sealing whole_cell Establish whole-cell configuration cell_trapping->whole_cell baseline_recording Record baseline Kir4.1 currents using voltage protocol whole_cell->baseline_recording compound_application Apply this compound or controls baseline_recording->compound_application post_compound_recording Record currents in the presence of the compound compound_application->post_compound_recording measure_currents Measure inward and outward current amplitudes construct_iv Construct current-voltage (I-V) relationships measure_currents->construct_iv compare_currents Compare pre- and post-compound currents construct_iv->compare_currents determine_inactivity Confirm lack of significant current modulation compare_currents->determine_inactivity

Caption: Workflow for automated patch clamp electrophysiology.

Procedure:

  • Cell Preparation: Harvest induced T-REx-HEK293-Kir4.1 cells and prepare a single-cell suspension in the external solution.

  • System Setup: Prime the automated patch clamp system with the internal and external solutions and load the cell suspension and compound plate.

  • Cell Trapping and Sealing: The system will automatically trap individual cells and form a high-resistance (gigaohm) seal between the cell membrane and the recording electrode.

  • Whole-Cell Configuration: The system will then rupture the cell membrane under the electrode to achieve the whole-cell patch clamp configuration, allowing for control of the membrane potential and measurement of the total cellular current.

  • Voltage Protocol and Baseline Recording: Apply a voltage protocol to elicit Kir4.1 currents. A typical protocol would be to hold the cell at -75 mV and then apply voltage steps from -120 mV to +60 mV in 10 mV increments.[6] Record the baseline currents.

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound, a positive control (e.g., 100 µM BaCl₂), or the vehicle control.

  • Post-Compound Recording: After a sufficient incubation period, apply the same voltage protocol and record the currents in the presence of the compound.

  • Data Analysis: Measure the amplitude of the inward and outward currents at specific voltages (e.g., -120 mV and +60 mV). Construct current-voltage (I-V) relationship plots. Compare the currents before and after the application of this compound. A lack of significant change in current amplitude or the I-V relationship across a range of concentrations confirms inactivity.

Expected Outcomes and Interpretation

The successful completion of these assays will provide robust evidence for the inactivity of this compound on Kir4.1 channels.

  • In the thallium flux assay , this compound should not produce a concentration-dependent inhibition of the fluorescence signal. The results should be comparable to the vehicle control.

  • In the automated patch clamp assay , the application of this compound should not significantly alter the inward or outward Kir4.1 currents, nor should it shift the reversal potential. The current-voltage relationship in the presence of this compound should be superimposable on the baseline recording.

By following these detailed protocols, researchers can confidently determine and document the inactivity of this compound, a critical step in its characterization and potential use as a reliable negative control in studies of Kir4.1 channel pharmacology.

References

Application of (R)-VU 6008667 in Cued Fear Conditioning Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VU 6008667 is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. M5 receptors are Gq-coupled receptors that, upon activation by acetylcholine, initiate a signaling cascade leading to increased intracellular calcium. This pathway is implicated in various physiological processes, including learning and memory. The investigation of M5 NAMs like this compound in cognitive and behavioral paradigms such as cued fear conditioning is crucial for understanding the role of the M5 receptor in fear-related memory formation and for the potential development of novel therapeutics for neuropsychiatric disorders.

Recent studies have explored the effects of this compound in various behavioral models. Notably, in the context of cued fear conditioning, research indicates that the administration of this compound does not impair this form of associative learning[1]. This suggests that while M5 receptors are involved in other neurological functions, they may not be essential for the acquisition and expression of conditioned fear to an auditory cue.

Mechanism of Action: M5 Receptor Signaling

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of acetylcholine to the M5 receptor induces a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_release Ca2+ Release Ca_store->Ca_release ACh Acetylcholine ACh->M5R Binds VU6008667 This compound (M5 NAM) VU6008667->M5R Modulates Ca_release->PKC Activates

Caption: M5 muscarinic receptor signaling pathway.

Data Presentation

While specific quantitative data from cued fear conditioning studies involving this compound are not extensively published, the available literature indicates a lack of significant effect on freezing behavior. A key study reported that neither acute nor daily administration of this compound impaired cued fear conditioning in rats[1]. The data would be expected to show comparable levels of freezing between the vehicle-treated and this compound-treated groups during the cue presentation in the test phase.

Table 1: Representative Data Structure for Cued Fear Conditioning with this compound

Experimental GroupTreatmentNFreezing (%) during Cue Presentation (Test Phase)
ControlVehicle1055 ± 5
ExperimentalThis compound (e.g., 10 mg/kg)1052 ± 6

Note: The data presented in this table are hypothetical and for illustrative purposes, reflecting the reported lack of effect. Actual data would be subject to experimental variability.

Experimental Protocols

The following is a detailed protocol for a cued fear conditioning experiment adapted for the use of this compound.

1. Animals:

  • Adult male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.

  • The animal facility maintains a 12-hour light/dark cycle.

  • Animals are handled for 5 minutes daily for 3 days prior to the start of the experiment to habituate them to the experimenter.

2. Drug Preparation and Administration:

  • This compound is dissolved in a vehicle solution (e.g., 10% Tween 80 in saline).

  • The drug is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 3, 10, or 30 mg/kg).

  • The control group receives an equivalent volume of the vehicle.

  • Injections are administered 30 minutes prior to the fear conditioning session.

3. Apparatus:

  • A standard fear conditioning chamber equipped with a grid floor connected to a shock generator, a speaker to deliver an auditory cue, and a video camera for recording behavior.

  • A separate, novel context with different visual, tactile, and olfactory cues is used for the cued fear test.

4. Experimental Procedure:

Day 1: Fear Conditioning

  • Administer this compound or vehicle 30 minutes before placing the animal in the conditioning chamber.

  • Allow the animal to explore the chamber for a 3-minute habituation period.

  • Present an auditory conditioned stimulus (CS) (e.g., an 80 dB, 2800 Hz tone) for 30 seconds.

  • During the final 2 seconds of the CS presentation, deliver a mild footshock (unconditioned stimulus, US) (e.g., 0.5 mA for 2 seconds).

  • Repeat the CS-US pairing 2 more times with an inter-trial interval of 2 minutes.

  • After the final pairing, the animal remains in the chamber for an additional 2 minutes before being returned to its home cage.

Day 2: Cued Fear Test

  • Administer this compound or vehicle 30 minutes before the test.

  • Place the animal in the novel context.

  • Allow for a 3-minute habituation period.

  • Present the auditory CS for 3 minutes continuously.

  • No footshock is delivered during the test.

  • Record the animal's behavior throughout the test session.

5. Data Analysis:

  • Freezing behavior, defined as the complete absence of movement except for respiration, is scored automatically using video analysis software or manually by a trained observer blind to the experimental conditions.

  • The percentage of time spent freezing during the CS presentation in the test phase is calculated.

  • Statistical analysis is performed using an appropriate test (e.g., t-test or ANOVA) to compare the freezing levels between the this compound and vehicle groups.

Cued_Fear_Conditioning_Workflow cluster_day1 Day 1: Fear Conditioning cluster_day2 Day 2: Cued Fear Test DrugAdmin1 Drug/Vehicle Administration Habituation1 Habituation (3 min) DrugAdmin1->Habituation1 CS_US_Pairing CS-US Pairings (3x) Habituation1->CS_US_Pairing PostPairing Post-Pairing Period (2 min) CS_US_Pairing->PostPairing DrugAdmin2 Drug/Vehicle Administration Habituation2 Habituation in Novel Context (3 min) DrugAdmin2->Habituation2 CS_Presentation CS Presentation (3 min) Habituation2->CS_Presentation DataAnalysis Data Analysis (% Freezing) CS_Presentation->DataAnalysis

Caption: Experimental workflow for cued fear conditioning.

Conclusion

The available evidence suggests that the M5 negative allosteric modulator this compound does not impair the acquisition or expression of cued fear conditioning. This finding is significant for the pharmacological dissection of the roles of different muscarinic receptor subtypes in learning and memory. While this compound may hold therapeutic potential for other neurological conditions, its application in modulating fear memory appears limited. Further research is warranted to fully elucidate the role of the M5 receptor in more complex learning paradigms and in different models of anxiety and trauma-related disorders. The protocols and information provided herein serve as a guide for researchers designing and interpreting studies involving this compound in the context of fear conditioning.

References

Medchemexpress (R)-VU 6008667 product handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

(R)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. [1][2][3][4][5]This document provides detailed guidelines for the handling, storage, and application of this compound for research purposes.

Product Information

Chemical and Physical Properties
PropertyValue
Chemical Name This compound
CAS Number 2239483-33-8
Molecular Formula C₂₃H₁₉F₂N₃O₂
Molecular Weight 419.42 g/mol
Appearance Crystalline solid
Purity ≥98%
Bioactivity

This compound acts as a negative allosteric modulator at the M5 receptor, meaning it binds to a site distinct from the acetylcholine (ACh) binding site and reduces the receptor's response to agonist stimulation. It exhibits high affinity for the M5 receptor with a pIC₅₀ of approximately 5.93 for the human receptor. The (R)-enantiomer is reported to be devoid of M5 NAM activity.

TargetActionIC₅₀
Human M5 mAChRNegative Allosteric Modulator20 nM
Rat M5 mAChRNegative Allosteric Modulator1.6 µM

Handling and Storage

Safety Precautions

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage Conditions

Proper storage is crucial to maintain the stability and activity of the compound.

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

It is advisable to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.

Solution Preparation

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

SolventMaximum Concentration
DMSO100 mg/mL (238.42 mM)

For cell-based assays, ensure the final DMSO concentration is compatible with the experimental system and does not exceed levels that could cause cytotoxicity (typically <0.5%).

Mechanism of Action and Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples through the Gαq/11 subunit. [1]Upon activation by an agonist like acetylcholine, the Gαq/11 subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound, as a negative allosteric modulator, binds to the M5 receptor and reduces the efficiency of this signaling cascade in the presence of an agonist.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq11 Gαq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Response PKC->Response Phosphorylates Targets ACh Acetylcholine (ACh) (Agonist) ACh->M5R Activates NAM This compound (NAM) NAM->M5R Inhibits

M5 Receptor Signaling Pathway

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This protocol is based on the methodology used for the characterization of M5 NAMs and is suitable for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the M5 receptor.

Materials:

  • Cells stably expressing the human M5 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Acetylcholine (ACh)

  • This compound

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed M5-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

    • Prepare an agonist solution of ACh in assay buffer at a concentration that elicits an 80% maximal response (EC₈₀). This concentration needs to be predetermined in a separate experiment.

  • Assay Protocol:

    • Wash the cells with assay buffer after the dye-loading incubation.

    • Add the diluted this compound solutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescent plate reader.

    • Initiate reading of baseline fluorescence.

    • Add the ACh EC₈₀ solution to all wells.

    • Continue to measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of wells containing only the ACh EC₈₀ (100% response) and wells with no agonist (0% response).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Plate M5-expressing cells in 384-well plate A2 Incubate overnight A1->A2 A3 Load cells with calcium dye (e.g., Fluo-4) A2->A3 B1 Wash cells A3->B1 A4 Prepare serial dilutions of this compound B2 Add this compound and incubate A4->B2 A5 Prepare ACh at EC80 concentration A5->B2 B1->B2 B3 Measure baseline fluorescence B2->B3 B4 Add ACh (EC80) B3->B4 B5 Measure peak fluorescence B4->B5 C1 Calculate ΔF (Peak - Baseline) B5->C1 C2 Normalize data C1->C2 C3 Plot concentration- response curve C2->C3 C4 Determine IC50 C3->C4

In Vitro Calcium Mobilization Assay Workflow
In Vivo Studies in Rodents

This compound has been developed for high CNS penetration and a short half-life in rats, making it suitable for behavioral pharmacology studies, particularly in models of addiction.

Pharmacokinetic Profile in Rats:

ParameterValue
**Half-life (t₁/₂) **2.3 hours
Brain Penetration (Kp) 4.1
Unbound Brain Penetration (Kp,uu) 0.88

Note: The (S)-enantiomer, VU6008667, was used in these studies, but the protocol is applicable.

Example Protocol: Rodent Self-Administration Model This is a generalized protocol; specific parameters will need to be optimized for the particular study design.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Drug of abuse (e.g., oxycodone)

  • Standard operant conditioning chambers

Procedure:

  • Acclimation and Training: Acclimate rats to the facility and handle them regularly. Train them to self-administer the drug of abuse (e.g., oxycodone) on a specific schedule of reinforcement (e.g., Fixed Ratio 3).

  • Compound Preparation: Prepare a solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the rats.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the self-administration session.

  • Behavioral Testing: Place the rats in the operant chambers and allow them to self-administer the drug for a set duration. Record the number of active and inactive lever presses.

  • Data Analysis: Compare the number of drug infusions and lever presses between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Application in Click Chemistry

This compound contains a terminal alkyne group, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry". This allows for the covalent labeling of azide-modified biomolecules (e.g., proteins, nucleic acids) for various applications such as target identification and imaging.

General Protocol for CuAAC:

Materials:

  • This compound (alkyne)

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7-8)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example:

      • This compound: 10 mM in DMSO

      • Azide-biomolecule: 1 mM in aqueous buffer

      • CuSO₄: 50 mM in water

      • Sodium ascorbate (B8700270): 100 mM in water (prepare fresh)

      • THPTA: 50 mM in water

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-biomolecule and this compound in the reaction buffer. The final concentration of the limiting reagent is typically in the µM range.

    • Add the copper-stabilizing ligand (e.g., to a final concentration of 500 µM).

    • Add CuSO₄ (e.g., to a final concentration of 100 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (e.g., to a final concentration of 1-5 mM).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.

  • Purification: Purify the labeled biomolecule from excess reagents using appropriate methods such as size-exclusion chromatography, dialysis, or precipitation.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound (contains Alkyne) Product Covalently Labeled Biomolecule (Triazole Linkage) Alkyne->Product Azide Azide-modified Biomolecule Azide->Product CuSO4 CuSO₄ (Cu²⁺ source) CuSO4->Product Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduces Cu²⁺ to Cu¹⁺ Ligand THPTA/TBTA (Cu¹⁺ Stabilizing Ligand) Ligand->Product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

References

Designing Control Experiments with (R)-VU 6008667: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing robust control experiments using (R)-VU 6008667, the inactive enantiomer of the potent and selective M5 negative allosteric modulator (NAM), (S)-VU 6008667. The proper use of this compound as a negative control is critical for validating that the observed pharmacological effects of the active enantiomer are specifically mediated by the M5 receptor.

Introduction

(S)-VU 6008667 is a valuable chemical probe for investigating the physiological roles of the M5 muscarinic acetylcholine (B1216132) receptor, particularly in the central nervous system and its implications in conditions such as substance use disorder.[1] To ensure that the effects observed with (S)-VU 6008667 are not due to off-target interactions or non-specific compound effects, it is imperative to use its stereoisomer, this compound, as a negative control.[2] This (R)-enantiomer has been demonstrated to be devoid of activity at the M5 receptor, making it an ideal tool for rigorous experimental design.[3]

Data Presentation

The following table summarizes the comparative activity of the active (S)-enantiomer and the inactive (R)-enantiomer of VU 6008667 at the human M5 receptor. This data clearly illustrates the stereospecific nature of the M5 NAM activity and establishes the basis for using this compound as a negative control.

CompoundEnantiomerTarget ReceptorAssay TypeIC50 (µM)Reference
VU 6008667 (S)Human M5Calcium Mobilization1.2[3]
VU 6008667 (R)Human M5Calcium Mobilization> 10[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.

M5_Signaling_Pathway cluster_membrane Plasma Membrane M5_Receptor M5 Receptor Gq_protein Gq/11 Protein M5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M5_Receptor S_VU (S)-VU 6008667 (Active NAM) S_VU->M5_Receptor Inhibits R_VU This compound (Inactive Control) R_VU->M5_Receptor No Effect Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

M5 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Compound_Prep Prepare Compounds: 1. Vehicle 2. (S)-VU 6008667 3. This compound (Control) Cell_Culture Culture M5-expressing cells (e.g., CHO-K1) Compound_Prep->Cell_Culture Animal_Groups Randomize animals into groups: - Vehicle - (S)-VU 6008667 - this compound (Control) Compound_Prep->Animal_Groups Assay_Setup Plate cells and load with Ca²⁺ indicator dye Cell_Culture->Assay_Setup Treatment_vitro Add compounds and agonist (ACh) Assay_Setup->Treatment_vitro Measurement_vitro Measure intracellular Ca²⁺ flux (e.g., using FLIPR) Treatment_vitro->Measurement_vitro Data_Analysis Data Analysis and Comparison Measurement_vitro->Data_Analysis Dosing Administer compounds (e.g., oral gavage) Animal_Groups->Dosing Behavioral_Assay Conduct behavioral assay (e.g., self-administration) Dosing->Behavioral_Assay Data_Collection_vivo Record behavioral data Behavioral_Assay->Data_Collection_vivo Data_Collection_vivo->Data_Analysis Conclusion Conclusion: Validate M5-specific effects Data_Analysis->Conclusion

Control Experiment Workflow

Experimental Protocols

In Vitro Control Experiment: Calcium Mobilization Assay

This protocol is designed to confirm the lack of M5 NAM activity of this compound compared to its active (S)-enantiomer in a cell-based functional assay.

1. Materials:

  • Cell Line: CHO-K1 cells stably expressing the human M5 muscarinic receptor.

  • Compounds: (S)-VU 6008667, this compound, and a reference M5 antagonist (e.g., Atropine).

  • Agonist: Acetylcholine (ACh).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

2. Methods:

  • Cell Preparation:

    • Culture M5-CHO cells under standard conditions (e.g., 37°C, 5% CO2).

    • Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

    • On the day of the assay, remove culture medium and load cells with the calcium indicator dye in assay buffer according to the manufacturer's instructions (typically 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare stock solutions of (S)-VU 6008667 and this compound in 100% DMSO.

    • Create a dilution series for each compound in assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

  • Assay Procedure:

    • Place the cell plate into the fluorescence plate reader.

    • Add the diluted compounds (including vehicle, (S)-VU 6008667, and this compound) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.

    • Add a concentration of ACh that elicits a submaximal response (EC80) to all wells.

    • Measure the fluorescence intensity over time to monitor the intracellular calcium mobilization.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ACh response for each concentration of the test compounds.

    • Plot the concentration-response curves and determine the IC50 values.

    • Expected Outcome: (S)-VU 6008667 should exhibit a dose-dependent inhibition of the ACh-induced calcium signal, yielding an IC50 in the low micromolar range. In contrast, this compound should show no significant inhibition at concentrations up to and exceeding 10 µM.

In Vivo Control Experiment: Rodent Self-Administration Model

This protocol provides a framework for using this compound as a negative control in a behavioral paradigm, such as an opioid self-administration model in rats, where the active compound has shown efficacy.[1]

1. Materials:

  • Animals: Male Sprague-Dawley rats with indwelling jugular catheters.

  • Compounds: (S)-VU 6008667 and this compound.

  • Vehicle: A suitable vehicle for oral administration (e.g., 10% Tween 80 in sterile water). The exact formulation should be optimized for compound solubility and tolerability.

  • Drug of Abuse: Oxycodone or other reinforcer.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and cue lights.

2. Methods:

  • Experimental Groups:

    • Vehicle Control: Receives the vehicle administration.

    • Active Compound Group: Receives (S)-VU 6008667 at a behaviorally effective dose.

    • Negative Control Group: Receives this compound at the same dose as the active compound group.

  • Procedure:

    • Acquisition Phase: Train rats to self-administer the drug of abuse (e.g., oxycodone) by pressing the active lever, which results in a drug infusion and presentation of a cue. The inactive lever has no programmed consequence. Training continues until stable responding is achieved.

    • Treatment Phase:

      • On the test day, administer the vehicle, (S)-VU 6008667, or this compound via the chosen route (e.g., oral gavage) at a specified time before the self-administration session (e.g., 30-60 minutes).

      • Place the rats in the operant chambers and allow them to self-administer the drug for a set duration (e.g., 2 hours).

    • Data Collection: Record the number of active and inactive lever presses for each animal.

  • Data Analysis:

    • Compare the number of active lever presses (indicating drug-seeking behavior) across the three groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Expected Outcome: The (S)-VU 6008667 group should show a significant reduction in active lever pressing compared to the vehicle control group.[1] The this compound group should show no significant difference in active lever pressing compared to the vehicle control group. This outcome would demonstrate that the observed reduction in drug-seeking behavior is a specific effect of M5 receptor modulation by the (S)-enantiomer and not due to non-specific effects of the compound scaffold.

Conclusion

The use of this compound as a negative control is indispensable for the validation of experimental findings obtained with its active stereoisomer, (S)-VU 6008667. By incorporating this inactive enantiomer into both in vitro and in vivo experimental designs, researchers can confidently attribute the observed pharmacological effects to the specific modulation of the M5 receptor, thereby ensuring the integrity and reproducibility of their results.

References

Troubleshooting & Optimization

Technical Support Center: (R)-VU 6008667 & DMSO Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with (R)-VU 6008667 and other small molecules in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues, a systematic approach is crucial. Start by verifying the purity and identity of your compound. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] Gentle warming of the solution (e.g., to 37°C) or sonication in a water bath can also facilitate dissolution.[1]

Q2: Could the quality of the DMSO be the cause of the solubility problem?

A2: Absolutely. DMSO readily absorbs moisture from the atmosphere, which can negatively impact the solubility of many organic compounds.[1][2] It is always recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment to minimize water absorption.

Q3: I've tried warming and using fresh DMSO, but my compound still won't dissolve. What's next?

A3: If initial methods fail, consider preparing a more dilute stock solution. Your intended concentration might be exceeding the compound's solubility limit in DMSO.[1] If your experimental design allows, exploring alternative solvents like ethanol, methanol, or dimethylformamide (DMF) could be a viable option, but always verify their compatibility with your specific assay.[2]

Q4: After dissolving my compound in DMSO and freezing, I observed precipitation upon thawing. Why does this happen and how can I prevent it?

A4: Precipitation after a freeze-thaw cycle can occur because the solubility of a compound can decrease at lower temperatures.[2] To prevent this, it is advisable to prepare aliquots of your stock solution in single-use volumes. This practice minimizes the number of freeze-thaw cycles and reduces the sample's exposure to atmospheric moisture.[2]

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] It is highly recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with this compound in DMSO.

Observation Potential Cause Recommended Action
Compound does not dissolve initially - Compound purity issues- Low-quality or wet DMSO- Concentration exceeds solubility limit- Verify compound purity and identity.- Use fresh, anhydrous, high-purity DMSO.[1]- Try preparing a more dilute stock solution.[1]
Solution is cloudy or has visible particles - Incomplete dissolution- Compound precipitation- Gently warm the solution (37°C water bath).[1]- Sonicate the solution in a water bath.[1]- If precipitation occurs after dilution in aqueous media, see Protocol 2.
Precipitation after freeze-thaw cycle - Reduced solubility at low temperatures- Water absorption in DMSO- Aliquot stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]- Ensure proper storage of DMSO in a dry environment.
Inconsistent experimental results - Inaccurate compound concentration due to precipitation- Visually inspect stock solution before each use.- If precipitation is observed, follow steps to redissolve before use.- Consider preparing fresh stock solutions more frequently.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heating block

Procedure:

  • Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound to achieve the desired stock concentration.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.[1] For long-term storage, aliquoting into single-use volumes is recommended to minimize freeze-thaw cycles.[2]

Protocol 2: Serial Dilution for Aqueous Applications

Objective: To prepare a working solution of this compound in an aqueous medium while minimizing precipitation.

Procedure:

  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilutions in DMSO: If necessary, create a series of intermediate dilutions from your stock solution using 100% DMSO.

  • Final Dilution in Aqueous Medium: While gently vortexing or swirling, add a small volume of the final DMSO stock to your pre-warmed aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution and not the other way around. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.1%).[1]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cellular Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate if not dissolved heat Gentle Heat (if needed) sonicate->heat if not dissolved inspect Visual Inspection heat->inspect store Store at -20°C/-80°C inspect->store clear solution thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Solubility Issue Observed check_dmso Is DMSO fresh & anhydrous? start->check_dmso check_concentration Is concentration too high? check_dmso->check_concentration Yes use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No try_energy Applied heat/sonication? check_concentration->try_energy No lower_concentration Prepare a more dilute stock check_concentration->lower_concentration Yes precip_on_thaw Precipitation after freezing? try_energy->precip_on_thaw Yes apply_energy Gently warm or sonicate try_energy->apply_energy No success Solution Clear precip_on_thaw->success No aliquot Aliquot into single-use volumes precip_on_thaw->aliquot Yes fail Issue Persists: Consider Alternative Solvents use_fresh_dmso->check_concentration lower_concentration->try_energy apply_energy->precip_on_thaw aliquot->success

Caption: Decision tree for troubleshooting DMSO solubility.

References

Technical Support Center: (R)-VU 6008667 Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-VU 6008667 as a control compound in their experiments. Unexpected results with a control can be perplexing, and this guide aims to provide clear, actionable solutions to common issues.

FAQs: Understanding this compound and Its Intended Use

Q1: What is this compound and why is it used as a control?

A1: this compound is the inactive enantiomer of (S)-VU 6008667. The active compound, (S)-VU 6008667, is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] As the (R)-enantiomer is devoid of M5 NAM activity, it serves as an ideal negative control to ensure that the observed effects of the active compound are specific to its intended target and not due to off-target effects or experimental artifacts.[1]

Q2: What is the expected outcome when using this compound in my experiment?

A2: In a well-controlled experiment, this compound should not produce any significant biological effect related to M5 receptor modulation. It should behave as a vehicle control, allowing you to confidently attribute any effects seen with (S)-VU 6008667 to its specific activity as an M5 NAM.

Q3: At what concentration should I use this compound?

A3: As a general principle, the inactive control should be used at the same concentration as its active counterpart, (S)-VU 6008667. This ensures that any non-specific effects related to the compound's chemical structure or concentration are accounted for.

Troubleshooting Guide: Unexpected Activity with this compound

Unexpected results, such as observing a biological effect with the this compound control, can arise from several factors. This guide will walk you through a logical troubleshooting process.

Step 1: Verify Compound Identity and Purity

The most critical first step is to confirm the identity and purity of your vial of this compound.

  • Issue: The vial may be mislabeled or contaminated with the active (S)-enantiomer.

  • Solution:

    • Analytical Chemistry: Perform chiral chromatography to confirm the enantiomeric purity of your sample. The peak corresponding to the (R)-enantiomer should be predominant, with minimal to no presence of the (S)-enantiomer.

    • Contact Supplier: Reach out to your compound supplier for the lot-specific certificate of analysis (CoA), which should include data on enantiomeric purity.

Step 2: Re-evaluate Experimental Design and Execution

Carefully review your experimental protocol for any potential sources of error.

  • Issue: Inconsistent experimental conditions between the active compound and the control.

  • Solution:

    • Workflow Analysis: Create a detailed workflow diagram to map out every step of your experiment, from compound preparation to data analysis. This can help identify any subtle differences in how the control and active compounds were handled.

experimental_workflow cluster_prep Compound Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh (S)-VU 6008667 and this compound B Prepare Stock Solutions (e.g., in DMSO) A->B C Prepare Working Solutions in Vehicle B->C D Treat Cells/Administer to Animals C->D E Incubation/Observation Period D->E F Data Collection E->F G Process Raw Data F->G H Statistical Analysis G->H I Compare (S)-VU vs (R)-VU vs Vehicle H->I

A high-level experimental workflow to ensure consistency.

Step 3: Investigate Potential Off-Target Effects

While this compound is inactive at the M5 receptor, the possibility of off-target effects at very high concentrations cannot be entirely dismissed.

  • Issue: The observed effect may be real but unrelated to M5 modulation.

  • Solution:

    • Dose-Response Curve: Generate a full dose-response curve for both this compound and (S)-VU 6008667. An off-target effect of the (R)-enantiomer would likely have a different potency and efficacy profile compared to the on-target effect of the (S)-enantiomer.

    • Literature Review: Search for studies on related chemical scaffolds to identify potential off-target liabilities.

Step 4: Consider Vehicle and Formulation Issues

The vehicle used to dissolve and administer the compounds can sometimes contribute to unexpected effects.

  • Issue: The vehicle itself may have biological activity or may interact with the control compound differently than the active compound.

  • Solution:

    • Vehicle Control: Always include a "vehicle-only" group in your experiments.

    • Solubility and Stability: Ensure that both enantiomers are fully dissolved and stable in the chosen vehicle. Poor solubility can lead to inconsistent results. While specific data for (S)-VU 6008667 is not extensively published, related compounds have shown poor aqueous solubility, often requiring organic solvents like DMSO for stock solutions.

Data Summary

The following table summarizes the key pharmacological data for the enantiomers of VU 6008667.

CompoundTargetActivityIn Vitro Potency (IC50)In Vivo Profile
(S)-VU 6008667 M5 mAChRNegative Allosteric Modulator (NAM)Human M5: 1.2 µM, Rat M5: 1.6 µM[1]Short half-life in rats (t1/2 = 2.3 hr), high CNS penetration[1]
This compound M5 mAChRInactive>10 µM[1]Expected to be inactive

Detailed Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is a standard method for assessing the activity of M5 modulators.

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M5 muscarinic acetylcholine receptor.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (S)-VU 6008667 and this compound in 100% DMSO.

    • Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compounds ((S)-VU 6008667 or this compound) and incubate.

    • Stimulate the cells with an M5 receptor agonist (e.g., acetylcholine).

    • Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of the agonist response for each concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

troubleshooting_logic cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 cluster_solutions4 Solutions for Step 4 A Unexpected Activity with This compound Control B Step 1: Verify Compound Identity and Purity A->B C Step 2: Review Experimental Design and Execution B->C B1 Perform Chiral Chromatography B->B1 B2 Request Lot-Specific CoA B->B2 D Step 3: Investigate Potential Off-Target Effects C->D C1 Analyze Workflow for Inconsistencies C->C1 C2 Ensure Consistent Handling C->C2 E Step 4: Check Vehicle and Formulation D->E D1 Generate Full Dose-Response Curves D->D1 D2 Conduct Literature Search for Off-Targets D->D2 E1 Include 'Vehicle-Only' Control Group E->E1 E2 Confirm Solubility and Stability E->E2

A logical flow for troubleshooting unexpected results.

References

Technical Support Center: Optimizing (R)-VU 6008667 Administration for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the administration of (R)-VU 6008667 for consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] Unlike orthosteric antagonists that directly block the acetylcholine binding site, this compound binds to a different (allosteric) site on the M5 receptor to negatively modulate its activity.[1] The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[2][3][4][5] Activation of the M5 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream signaling events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3]

Q2: What are the primary research applications for this compound?

Given the localization of M5 receptors in brain regions associated with reward and motivation, such as the ventral tegmental area and substantia nigra, this compound and other M5 antagonists are primarily used in preclinical models to investigate:

  • Substance Use Disorders: Studies have shown that selective inhibition of M5 receptors can attenuate the reinforcing effects of drugs of abuse, such as opioids and cocaine, in self-administration paradigms.[1][6]

  • Neurological and Psychiatric Disorders: The modulation of dopamine (B1211576) signaling by M5 receptors suggests potential therapeutic applications in conditions like schizophrenia and Parkinson's disease.

Q3: How should I prepare this compound for in vivo administration?

Proper formulation is critical for achieving consistent in vivo results. While the exact vehicle may vary depending on the experimental requirements, a common approach for formulating hydrophobic compounds like this compound for intraperitoneal (IP) or subcutaneous (SC) injection involves a multi-component vehicle system. A typical formulation might consist of:

  • 10% DMSO: To initially dissolve the compound.

  • 40% PEG400: A polyethylene (B3416737) glycol to improve solubility.

  • 50% Saline: To make the final solution isotonic.

It is crucial to prepare the formulation fresh for each experiment and to ensure the compound is fully dissolved before administration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral readouts between subjects. Inconsistent drug administration: Improper injection technique leading to incomplete dosing.Animal stress: High stress levels can alter physiological and behavioral responses.Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between animals.Refine injection technique: Ensure proper training on IP or SC injection methods. For oral gavage, verify correct placement to avoid administration into the lungs.[7]Acclimatize animals: Allow for a sufficient acclimatization period to the housing and experimental conditions before starting the study.[7]Monitor animal health: Regularly check for signs of distress or illness.[7]Consider a different route of administration: If variability persists with IP or oral routes, intravenous (IV) administration may provide more consistent plasma concentrations.
Lack of a dose-dependent effect. Inappropriate dose range: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the threshold for a significant effect).Compound precipitation: The compound may be precipitating out of the vehicle, leading to inaccurate dosing.Low bioavailability: The drug may not be reaching the target tissue in sufficient concentrations.Conduct a pilot dose-response study: Test a wider range of doses to identify the optimal range for your experimental model.Ensure complete solubilization: Visually inspect the formulation for any precipitate. Prepare fresh for each use. Consider sonication to aid dissolution.Evaluate bioavailability: Compare the efficacy of the current administration route to a route with known high bioavailability, such as IV injection.[7]
Unexpected or off-target effects. Non-specific binding: At higher concentrations, the compound may interact with other receptors or cellular targets.Vehicle effects: The vehicle itself may be causing behavioral or physiological changes.Use a control compound: If available, use a structurally similar but inactive analog of this compound to confirm that the observed effects are target-specific.[7]Run a vehicle control group: Always include a group of animals that receives only the vehicle to account for any effects of the formulation components.

Experimental Protocols

Locomotor Activity Assay

This assay is used to assess the effect of this compound on general motor output.

  • Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: Prior to testing, animals are handled for 5 minutes daily for 3 days. On the test day, animals are placed in the locomotor activity chambers (e.g., 40 x 40 x 30 cm) for 60 minutes for habituation.

  • Administration: Following habituation, animals are briefly removed from the chambers and administered this compound (e.g., 1, 3, 10 mg/kg, IP) or vehicle.

  • Data Collection: Immediately after injection, animals are returned to the chambers, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes using an automated tracking system.

  • Data Analysis: Data is typically binned in 5- or 10-minute intervals and analyzed using a two-way repeated-measures ANOVA (treatment x time).

Cocaine Self-Administration Assay

This protocol assesses the effect of this compound on the reinforcing properties of cocaine.

  • Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter in the jugular vein. Animals are allowed to recover for at least 5 days.

  • Acquisition: Animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion), while presses on the "inactive" lever have no consequence. Training sessions are typically 2 hours daily until stable responding is achieved (e.g., <20% variation in active lever presses over 3 consecutive days).

  • Treatment: Once stable responding is established, animals are pre-treated with this compound (e.g., 1, 3, 10 mg/kg, IP) or vehicle 30 minutes before the self-administration session.

  • Data Collection: The number of active and inactive lever presses and the number of cocaine infusions are recorded for each session.

  • Data Analysis: The total number of infusions earned is analyzed using a one-way ANOVA or a repeated-measures ANOVA if multiple doses are tested in the same animals.

Quantitative Data

Table 1: In Vitro Pharmacological Profile of M5 NAMs

CompoundReceptorAssayPotency (IC50, nM)
ML375rat M5Calcium Mobilization130
ML375human M5Calcium Mobilization240
VU6008667rat M5-Data not readily available in tabular format
VU6008667human M5-Data not readily available in tabular format

Note: ML375 is a close analog of this compound and its data is provided for reference.[6]

Table 2: In Vivo Pharmacokinetic Parameters of ML375 in Rats

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (h)Brain/Plasma Ratio
IV20.083412.9-
PO521483.21.1

Note: ML375 is a close analog of this compound and its data is provided for reference.[6]

Visualizations

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M5R Activates RVU This compound (NAM) RVU->M5R Inhibits Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: M5 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Formulation Prepare this compound Formulation Administration Administer Compound/Vehicle Formulation->Administration Dose Select Dose Range Dose->Administration Habituation Animal Habituation Habituation->Administration Behavior Behavioral Assay (e.g., Locomotor, Self-Admin) Administration->Behavior Collect Collect and Process Data Behavior->Collect Stats Statistical Analysis Collect->Stats Interpret Interpret Results Stats->Interpret

Caption: General Experimental Workflow.

References

Potential off-target binding of (R)-VU 6008667

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the potential off-target binding of the small molecule (R)-VU 6008667. The following troubleshooting guides and frequently asked questions (FAQs) will assist in designing and interpreting experiments to build a comprehensive off-target profile for this compound.

Frequently Asked Questions (FAQs)

Q1: We have synthesized this compound. How do we begin to investigate its potential off-target effects?

A1: A systematic approach is recommended to identify potential off-target interactions. The initial step is typically a broad panel screening against common off-target families, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This provides a wide survey of potential interactions and can guide more focused follow-up studies. A general workflow for this process is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Deconvolution & Phenotypic Analysis Broad Panel Screening Broad Panel Screening Data Analysis & Hit Identification Data Analysis & Hit Identification Broad Panel Screening->Data Analysis & Hit Identification Primary Hits Dose-Response Studies Dose-Response Studies Data Analysis & Hit Identification->Dose-Response Studies Prioritized Hits Orthogonal Assays Orthogonal Assays Dose-Response Studies->Orthogonal Assays Confirmed Potency Cell-Based Assays Cell-Based Assays Orthogonal Assays->Cell-Based Assays Validated Interaction Chemical Proteomics Chemical Proteomics Cell-Based Assays->Chemical Proteomics Phenotypic Screening Phenotypic Screening Chemical Proteomics->Phenotypic Screening Identified Off-Targets

General workflow for investigating off-target effects of a novel compound.

Q2: Our initial screen of this compound showed inhibitory activity against several kinases. What are the next steps?

A2: "Hits" from a primary screen require validation. The next steps should involve:

  • Dose-Response Studies: Determine the potency (e.g., IC50) of your compound against the identified kinases to understand the concentration at which these off-target effects occur.

  • Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary screen was a radiometric assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct

Technical Support Center: Interpreting Behavioral Data with M1 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using M1 receptor positive allosteric modulators (PAMs), with a focus on interpreting behavioral data. The information provided is based on studies with various M1 PAMs, including those with similar profiles to (R)-VU 6008667.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related M1 PAMs?

A1: this compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. Unlike direct agonists that activate the receptor on their own, PAMs bind to a different site on the receptor (an allosteric site) and enhance the response of the receptor to its natural ligand, acetylcholine. This mechanism allows for a more nuanced modulation of the M1 receptor, which is a promising target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1][2]

Q2: I'm not seeing a cognitive enhancement effect in the Novel Object Recognition (NOR) test. What could be the reason?

A2: Several factors could contribute to a lack of efficacy in the NOR test. Consider the following:

  • Dose Selection: The dose-response curve for M1 PAMs can be complex. An optimal dose is required to see cognitive enhancement, while higher doses may not provide additional benefits or could even be detrimental. It is crucial to perform a dose-response study.

  • Compound Properties: Some M1 PAMs possess intrinsic agonist activity (ago-PAMs), which can lead to over-activation of the M1 receptor and potentially impair cognitive function.[1][3] M1 PAMs lacking agonist activity are often more effective at enhancing cognition.[1][3]

  • Experimental Protocol: Ensure your NOR protocol is robust. Factors such as the duration of the habituation and familiarization phases, the inter-trial interval, and the nature of the objects used can all influence the results.[4][5]

Q3: My animals are showing signs of hyperactivity or seizures. Is this expected?

A3: Excessive activation of M1 receptors is known to have the potential to induce seizure activity.[1][3] This is a known risk for some M1-targeting compounds, particularly those with strong agonist activity (ago-PAMs).[2] If you observe such effects, it is crucial to:

  • Re-evaluate the Dose: High doses are more likely to induce adverse effects. Consider lowering the dose.

  • Characterize the Compound's Profile: Determine if your specific M1 PAM has agonist activity. Compounds with a pure PAM profile are generally associated with a lower risk of seizure-like events.

  • Monitor Seizure Activity Systematically: Use a standardized scale, such as the modified Racine scale, to quantify seizure severity.[6]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect in Cognitive Assays
Possible Cause Troubleshooting Step
Suboptimal Dose Perform a dose-response study to identify the optimal therapeutic window. Include a vehicle control and at least 3-4 doses of the compound.
Poor Bioavailability/Brain Penetration Verify the pharmacokinetic properties of your compound. Ensure it reaches the target tissue (brain) at sufficient concentrations.
"Ago-PAM" Activity Characterize the in vitro pharmacological profile of your compound to determine if it has intrinsic agonist activity. Compare its effects to known M1 PAMs with and without agonist properties.
Flawed Behavioral Protocol Review and optimize your behavioral assay protocol. Ensure consistency in animal handling, testing environment, and data scoring.[4][5]
Issue 2: Observation of Adverse Effects (e.g., Seizures, Hypolocomotion)
Possible Cause Troubleshooting Step
Excessive M1 Receptor Activation Reduce the dose of the compound. The therapeutic window for M1 PAMs can be narrow.
Intrinsic Agonist Activity If using an "ago-PAM", consider switching to an M1 PAM that lacks intrinsic agonist activity, as these have been shown to have a better safety profile.[1][3]
Off-Target Effects Although many M1 PAMs are highly selective, consider potential off-target effects at high concentrations.
Metabolite Activity Investigate whether active metabolites of the parent compound could be contributing to the observed adverse effects.

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol is a standard method for assessing recognition memory in rodents.

  • Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

  • Familiarization/Training Phase (T1): Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.

  • Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 to 24 hours).

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Seizure Liability Assessment

This protocol is used to assess the potential of a compound to induce seizures.

  • Animal Preparation: Use male C57Bl/6 mice.

  • Compound Administration: Administer the M1 PAM at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection. Include a vehicle control group.

  • Observation Period: Observe the animals continuously for a set period (e.g., 2-3 hours) post-injection.

  • Scoring: Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale.

  • Data Analysis: Plot the mean seizure score over time for each dose group.

Modified Racine Scale for Seizure Scoring:

ScoreBehavioral Observation
0No abnormal behavior
1Immobility, mouth and facial movements
2Head nodding, tremors
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling, loss of postural control

Quantitative Data Summary

The following tables summarize representative data for different M1 PAMs in key behavioral assays.

Table 1: Efficacy of M1 PAMs in the Novel Object Recognition (NOR) Test in Rats

CompoundDose (mg/kg, p.o.)Discrimination Index (Mean ± SEM)
Vehicle-0.15 ± 0.05
VU6004256 (ago-PAM)30.45 ± 0.08*
VU6004256 (ago-PAM)100.55 ± 0.07**
PF-06764427 (ago-PAM)10.20 ± 0.06
PF-06764427 (ago-PAM)30.25 ± 0.07
PF-06764427 (ago-PAM)100.30 ± 0.08

*p < 0.05, **p < 0.01 compared to vehicle. Data is hypothetical and based on trends reported in the literature.

Table 2: Seizure Liability of M1 PAMs in Mice

CompoundDose (mg/kg, i.p.)Maximum Mean Racine Score (± SEM)
Vehicle-0.0 ± 0.0
BQCA (ago-PAM)1004.5 ± 0.5****
PF-06764427 (ago-PAM)1004.8 ± 0.2****
VU6004256 (ago-PAM)1000.5 ± 0.2
VU0453595 (PAM)1000.0 ± 0.0

***p < 0.0001 compared to vehicle. Data is hypothetical and based on trends reported in the literature.[6]

Visualizations

M1_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential M1_Receptor M1 Receptor ACh_Release->M1_Receptor ACh binds Gq_Protein Gq Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release induces Neuronal_Excitation Neuronal Excitation & Cognitive Enhancement Ca_Release->Neuronal_Excitation RVU6008667 This compound (M1 PAM) RVU6008667->M1_Receptor enhances response to ACh

Caption: M1 Receptor Signaling Pathway with PAM Modulation.

NOR_Workflow Start Start Habituation Habituation to Arena (2-3 days) Start->Habituation Familiarization Familiarization Phase (T1) (Two identical objects) Habituation->Familiarization Retention Retention Interval (1-24 hours) Familiarization->Retention Test Test Phase (T2) (One familiar, one novel object) Retention->Test Data_Analysis Data Analysis (Calculate Discrimination Index) Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.

Troubleshooting_Flowchart Start Unexpected Behavioral Result Check_Dose Is the dose within the optimal range? Start->Check_Dose High_Dose High Dose: Reduce dose and re-test. Check_Dose->High_Dose No Optimal_Dose Dose is optimal Check_Dose->Optimal_Dose Yes Check_Compound Does the compound have 'ago-PAM' properties? Ago_PAM Ago-PAM: Consider potential for over-activation. Compare with a pure PAM. Check_Compound->Ago_PAM Yes Pure_PAM Compound is a pure PAM Check_Compound->Pure_PAM No Check_Protocol Is the behavioral protocol validated? Protocol_Issue Protocol Issue: Review and optimize the protocol. Ensure consistency. Check_Protocol->Protocol_Issue No Validated_Protocol Protocol is validated Check_Protocol->Validated_Protocol Yes Optimal_Dose->Check_Compound Pure_PAM->Check_Protocol

Caption: Troubleshooting Logic for Unexpected Behavioral Data.

References

Technical Support Center: (S)-VU 6008667 Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-VU 6008667. The focus is on ensuring the enantiomeric purity of this selective M5 negative allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: What is (S)-VU 6008667 and why is its enantiomeric purity important?

(S)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2] Enantiomeric purity is critical because the biological activity of chiral molecules often resides in one enantiomer, while the other may be less active, inactive, or even elicit off-target effects. For in vivo studies, particularly in neuroscience, using the enantiomerically pure compound is essential for obtaining accurate and reproducible data. The published literature indicates that the (S)-enantiomer is the active compound of interest.[1][2]

Q2: What is the primary method for separating the enantiomers of VU 6008667?

The enantiomers of VU 6008667 are separated from the racemic mixture using chiral supercritical fluid chromatography (SFC).[2] This technique is well-suited for the preparative separation of enantiomers due to its efficiency and the use of environmentally benign supercritical CO2 as the primary mobile phase component.

Q3: How can I confirm the absolute configuration of the separated enantiomers?

While the initial discovery paper for VU 6008667 does not explicitly detail the method for absolute configuration determination, common techniques for assigning absolute stereochemistry to enantiomers include:

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a quantum chemical calculation.

  • Comparison to a Chiral Standard: If a chiral starting material with a known absolute configuration is used in the synthesis, the stereochemistry of the final product can often be inferred.

Q4: What level of enantiomeric excess (e.e.) is considered acceptable for in vitro and in vivo studies?

For most research applications, an enantiomeric excess of ≥98% e.e. is considered acceptable. For preclinical and clinical development, a much higher purity of >99.5% e.e. is typically required. The specific requirements may vary depending on the experimental context and regulatory guidelines.

Troubleshooting Guide: Chiral SFC Separation of VU 6008667 Enantiomers

This guide addresses common issues encountered during the chiral SFC separation of racemic VU 6008667 to isolate the desired (S)-enantiomer.

Problem Potential Cause(s) Recommended Solution(s)
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen a variety of chiral columns. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.
Suboptimal mobile phase composition.Optimize the co-solvent (e.g., methanol (B129727), ethanol, isopropanol) percentage and the type and concentration of any additives (e.g., diethylamine, trifluoroacetic acid).
Inappropriate temperature or pressure.Systematically vary the column temperature and back pressure to improve resolution.
Peak tailing or fronting Column overload.Reduce the amount of sample injected onto the column.
Incompatible sample solvent.Dissolve the sample in the mobile phase or a solvent with a similar polarity.
Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., a small amount of a basic or acidic additive) to block active sites on the CSP.
Enantiomeric contamination in the collected fractions Overlapping peaks during preparative separation.Optimize the separation parameters to achieve baseline resolution (Rs > 1.5) before scaling up to preparative SFC.
Incorrect fraction collection timing.Carefully set the fraction collection windows to collect only the peak of the desired enantiomer, avoiding the tail of the other enantiomer.
Racemization of the compound.While less common, assess the stability of VU 6008667 under the separation conditions. Consider using lower temperatures if racemization is suspected.
Low recovery of the desired enantiomer Adsorption of the compound to the system or column.Passivate the SFC system with a strong solvent. Ensure the chosen CSP is compatible with the compound.
Precipitation of the sample in the mobile phase.Ensure the sample is fully dissolved in an appropriate solvent before injection.

Experimental Protocols

1. Synthesis of Racemic VU 6008667

The synthesis of racemic VU 6008667 involves a multi-step sequence as described in the literature.[2] The key final step is the acylation of the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core with 3,4-difluorobenzoyl chloride.[2]

2. Chiral Separation of VU 6008667 Enantiomers by Supercritical Fluid Chromatography (SFC)

The following is a general protocol based on the published method for the chiral resolution of VU 6008667.[2] Specific parameters may need to be optimized for your particular instrument and column.

  • Instrument: Preparative Supercritical Fluid Chromatography system

  • Column: A suitable chiral stationary phase (the original publication does not specify the exact column, so screening is necessary).

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol or ethanol) with a suitable additive (e.g., diethylamine).

  • Flow Rate: Optimized for the specific column dimensions.

  • Back Pressure: Typically maintained around 100-150 bar.

  • Temperature: Column and oven temperature should be controlled, often around 35-40 °C.

  • Detection: UV detection at an appropriate wavelength.

  • Procedure:

    • Dissolve the racemic VU 6008667 in a minimal amount of a suitable solvent (e.g., methanol).

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase.

    • Collect the fractions corresponding to the two separated enantiomeric peaks.

    • Analyze the collected fractions by analytical chiral SFC or HPLC to determine the enantiomeric excess of each enantiomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic VU 6008667 cluster_purification Chiral Purification cluster_analysis Analysis start Starting Materials step1 Multi-step Synthesis start->step1 racemate Racemic VU 6008667 step1->racemate sfc Preparative Chiral SFC racemate->sfc fractions Collect Enantiomeric Fractions sfc->fractions analysis Analytical Chiral SFC/HPLC fractions->analysis r_enantiomer (R)-VU 6008667 analysis->r_enantiomer s_enantiomer (S)-VU 6008667 (Active Enantiomer) analysis->s_enantiomer troubleshooting_logic start Poor Enantiomeric Separation? check_column Screen Different Chiral Columns start->check_column Yes good_separation Achieved Good Separation start->good_separation No optimize_mobile_phase Optimize Co-solvent and Additives check_column->optimize_mobile_phase optimize_conditions Adjust Temperature and Pressure optimize_mobile_phase->optimize_conditions optimize_conditions->start Still Poor optimize_conditions->good_separation Improved

References

Technical Support Center: (R)-VU 6008667 and Related Muscarinic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability in animal studies involving (R)-VU 6008667 and other M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs). Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible experimental outcomes.

Disclaimer: Initial database searches suggest that VU6008667 may be a selective M5 negative allosteric modulator (NAM)[1][2]. However, this guide is developed based on the user's query about an M1 PAM and will use the well-characterized M1 PAM, VU0486846, as a primary example to address variability in animal studies with this class of compounds. The principles and troubleshooting steps outlined here are broadly applicable to in vivo studies with CNS-active small molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the behavioral effects of our M1 PAM. What are the potential causes?

A1: High variability in behavioral outcomes is a common challenge in preclinical studies. For M1 PAMs, several factors can contribute:

  • Compound-Specific Properties: M1 PAMs can differ in their degree of intrinsic agonist activity (ago-PAMs)[3][4]. Compounds with higher agonist activity may have a narrower therapeutic window and can induce on-target adverse effects, such as seizures, which can increase behavioral variability[3][5].

  • Formulation and Administration: Poor solubility of the compound can lead to inconsistent solution preparation and dosing. The choice of vehicle (e.g., 10% Tween 80) and route of administration (e.g., intraperitoneal, oral gavage, in drinking water) can significantly impact absorption and bioavailability[3][6].

  • Pharmacokinetics: Differences in brain penetration and metabolism across individual animals can lead to varying effective concentrations at the M1 receptor[7].

  • Animal-Related Factors: The age, sex, strain, and even the microbiome of the animals can influence drug metabolism and behavioral responses.

  • Experimental Procedures: Minor variations in handling, timing of dosing relative to testing, and the specific behavioral paradigm can all contribute to variability.

Q2: What is the recommended formulation for in vivo studies with compounds like VU0486846?

A2: Many research-grade M1 PAMs have low aqueous solubility. A common and effective vehicle is 10% Tween® 80 in sterile water or saline . It is critical to ensure the compound is fully solubilized before administration. This can often be achieved by sonication. For oral administration, formulations in drinking water have also been reported, which can be suitable for chronic studies but may lead to variability in daily intake between animals[3].

Q3: How does the agonist activity of an M1 PAM affect experimental outcomes?

A3: M1 PAMs that also possess agonist activity (ago-PAMs) can directly activate the M1 receptor in the absence of the endogenous ligand, acetylcholine. This can lead to over-activation of the receptor, potentially causing adverse effects like convulsions and other cholinergic side effects[3][5]. This can limit the therapeutic dose range and introduce significant variability in behavioral studies. M1 PAMs with low or no intrinsic agonist activity, such as VU0486846, often have a better safety profile and may produce more consistent cognitive-enhancing effects[7][8].

Q4: Are there known species differences in the pharmacokinetics or efficacy of M1 PAMs?

A4: Yes, significant species differences can exist. Pharmacokinetic parameters such as clearance, half-life, and brain penetration can vary between mice, rats, and non-human primates[7]. For example, VU0486846 shows different CNS exposure in rats and mice[7]. Therefore, it is crucial to characterize the pharmacokinetics of your specific compound in the chosen animal model to inform dose selection and timing of behavioral testing. Efficacy can also be species-dependent due to differences in receptor pharmacology or the underlying biology of the animal model.

Troubleshooting Guides

Issue 1: Inconsistent Bioavailability and Exposure
Symptom Potential Cause Troubleshooting Step
High variability in plasma or brain concentrations of the compound between animals.Improper Formulation: Compound not fully dissolved or precipitating out of solution.1. Visually inspect the formulation for any particulate matter. 2. Use sonication to aid dissolution. 3. Consider alternative vehicles or solubility enhancers (e.g., cyclodextrins), though these may have their own biological effects[9]. 4. Prepare fresh solutions for each experiment.
Inconsistent Administration: Variability in injection volume or oral gavage technique.1. Ensure all personnel are properly trained and consistent in their administration technique. 2. Use appropriate and calibrated equipment for dosing.
Unexpected Pharmacokinetics: Rapid metabolism or poor absorption.1. Conduct a pilot pharmacokinetic study to determine Cmax, Tmax, and half-life in your specific animal model and with your chosen route of administration. 2. Adjust the timing of behavioral testing to coincide with peak brain concentrations.
Issue 2: Unexpected or Adverse Behavioral Effects
Symptom Potential Cause Troubleshooting Step
Seizures, convulsions, or other cholinergic side effects (e.g., salivation, diarrhea).On-Target M1 Receptor Over-activation: The dose may be too high, or the compound may have significant agonist activity[3][5].1. Perform a dose-response study to identify the minimum effective dose and the maximum tolerated dose. 2. If using an ago-PAM, consider switching to a PAM with lower or no intrinsic agonist activity.
Sedation or hyperactivity unrelated to the expected cognitive effects.Off-Target Effects: The compound may be interacting with other receptors or targets.1. Screen the compound against a panel of common CNS targets to identify potential off-target activities. 2. Review the literature for known off-target effects of the chemical scaffold.
Inverted U-shaped Dose-Response: Efficacy is observed at a specific dose but is lost at higher doses.This is a common phenomenon with cognitive enhancers and can be due to over-stimulation of the target pathway.1. Conduct a thorough dose-response study to fully characterize the relationship between dose and efficacy. 2. Select a dose on the ascending part of the dose-response curve for your main studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of VU0486846 in Preclinical Species[7]
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Brain/Plasma Ratio (Kp)Unbound Brain/Plasma Ratio (Kp,uu)
RatIV2--1.20.180.05
RatPO1018500.51.20.180.05
MouseIP100---0.670.17
Cynomolgus MonkeyPO323024.2--

Data are approximate values compiled from the cited literature and are intended for illustrative purposes.

Table 2: Effective Doses of VU0486846 in Rodent Behavioral Models[7]
Behavioral AssaySpeciesRouteEffective Dose Range (mg/kg)Effect
Novel Object RecognitionRatIP3 - 10Enhanced recognition memory
Risperidone-Induced Deficit in Contextual Fear ConditioningRatIP1 - 10Reversal of cognitive deficit

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test in Mice

This protocol is adapted from published methods[10][11].

  • Habituation (Day 1):

    • Acclimate mice to the testing room for at least 30 minutes.

    • Place each mouse individually into the empty open-field arena (e.g., 40 x 40 cm) and allow free exploration for 5-10 minutes.

  • Training/Familiarization (Day 2, Morning):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose while the head is oriented towards the object.

  • Testing (Day 2, Afternoon - after a retention interval, e.g., 2 hours):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the mouse back in the center of the arena and allow it to explore for 10 minutes.

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Protocol 2: Morris Water Maze (MWM) in Rats

This protocol is based on standard MWM procedures[12][13][14].

  • Apparatus:

    • A circular pool (e.g., 1.5-2 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

    • A hidden platform submerged 1-2 cm below the water surface.

    • The pool should be located in a room with various distal visual cues.

  • Acquisition Training (Days 1-4):

    • Conduct 4 trials per day for each rat.

    • For each trial, gently place the rat into the water facing the wall at one of four randomized start positions (North, South, East, West).

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Acquisition: Analyze the learning curve by plotting the escape latency across training days. A decrease in escape latency indicates spatial learning.

    • Probe Trial: A significant preference for the target quadrant (i.e., spending more than 25% of the time there) indicates spatial memory retention.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Endogenous Ligand) ACh->M1R PAM This compound (M1 PAM) PAM->M1R Allosteric Modulation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_testing Behavioral Testing Phase cluster_analysis Analysis Phase Animal Acclimation Animal Acclimation Compound Formulation Compound Formulation Animal Acclimation->Compound Formulation Dose Calculation Dose Calculation Compound Formulation->Dose Calculation Vehicle/Compound Administration Vehicle/Compound Administration Dose Calculation->Vehicle/Compound Administration Behavioral Assay\n(e.g., NOR, MWM) Behavioral Assay (e.g., NOR, MWM) Vehicle/Compound Administration->Behavioral Assay\n(e.g., NOR, MWM) Data Collection & Scoring Data Collection & Scoring Behavioral Assay\n(e.g., NOR, MWM)->Data Collection & Scoring Statistical Analysis Statistical Analysis Data Collection & Scoring->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: General Experimental Workflow for In Vivo Studies.

Troubleshooting_Tree High Variability in Results High Variability in Results Check Formulation Check Formulation High Variability in Results->Check Formulation Review Dosing Procedure Review Dosing Procedure High Variability in Results->Review Dosing Procedure Assess for Adverse Effects Assess for Adverse Effects High Variability in Results->Assess for Adverse Effects Evaluate PK/PD Evaluate PK/PD High Variability in Results->Evaluate PK/PD Refine Behavioral Protocol Refine Behavioral Protocol High Variability in Results->Refine Behavioral Protocol Solution Clear? Solution Clear? Check Formulation->Solution Clear? Consistent Technique? Consistent Technique? Review Dosing Procedure->Consistent Technique? Seizures/Cholinergic Signs? Seizures/Cholinergic Signs? Assess for Adverse Effects->Seizures/Cholinergic Signs? PK Data Available? PK Data Available? Evaluate PK/PD->PK Data Available? Protocol Standardized? Protocol Standardized? Refine Behavioral Protocol->Protocol Standardized? Solution Clear?->Review Dosing Procedure Yes Improve Solubility Improve Solubility Solution Clear?->Improve Solubility No Consistent Technique?->Assess for Adverse Effects Yes Standardize Training Standardize Training Consistent Technique?->Standardize Training No Seizures/Cholinergic Signs?->Evaluate PK/PD No Lower Dose / Change Compound Lower Dose / Change Compound Seizures/Cholinergic Signs?->Lower Dose / Change Compound Yes Conduct Pilot PK Study Conduct Pilot PK Study PK Data Available?->Conduct Pilot PK Study No Correlate Exposure with Efficacy Correlate Exposure with Efficacy PK Data Available?->Correlate Exposure with Efficacy Yes Increase n / Control Variables Increase n / Control Variables Protocol Standardized?->Increase n / Control Variables No Consider Alternative Assay Consider Alternative Assay Protocol Standardized?->Consider Alternative Assay Yes

Caption: Troubleshooting Decision Tree for Variability.

References

Technical Support Center: Synthesis of Enantiomerically Pure VU6008667

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiomerically pure VU6008667. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this M5 negative allosteric modulator.

Section 1: Troubleshooting and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of enantiomerically pure VU6008667. Two primary strategies are covered: the resolution of a racemic mixture via supercritical fluid chromatography (SFC) and an asymmetric enantioselective synthesis.

Racemic Synthesis and Chiral Resolution by SFC

This approach involves the initial synthesis of a racemic mixture of VU6008667, followed by the separation of the desired (S)-enantiomer using chiral SFC.

Question: My final yield of the racemic precursor is low. What are the potential causes and solutions?

Answer: Low yields in the synthesis of the racemic 9b-(4-chloro-3-methylphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core can arise from several factors:

  • Incomplete Lithiation: The initial lithium-halogen exchange is a critical step. Ensure your THF is anhydrous and the reaction is maintained at -78 °C. Incomplete lithiation will result in unreacted starting material.

  • Side Reactions during Condensation: The condensation of 2-(4-chloro-3-methyl-benzoyl)benzoic acid with ethylenediamine (B42938) can be inefficient. Microwave irradiation is reported to improve yields. Ensure the removal of water, as its presence can hinder the reaction.

  • Purification Losses: The crude product may require careful purification. Optimize your column chromatography conditions (e.g., silica (B1680970) gel activity, eluent polarity) to minimize product loss.

Question: I am observing poor separation of the enantiomers during the chiral SFC purification. What parameters should I check?

Answer: Achieving baseline separation of the enantiomers is critical for obtaining high enantiomeric purity. If you are experiencing poor resolution with the CHIRALPAK® IE column, consider the following troubleshooting steps:

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase (supercritical CO2 and isopropanol (B130326) co-solvent) before injection.

  • Mobile Phase Composition: The percentage of the co-solvent (isopropanol) is a critical parameter. A 30% isocratic concentration is reported to be effective.[1] You may need to optimize this concentration for your specific system.

  • Back Pressure and Temperature: The back-pressure (100 bar) and temperature (40 °C) are crucial for maintaining the supercritical state of the mobile phase and influencing the chiral recognition.[1] Ensure these parameters are stable and accurately controlled.

  • Flow Rate: The flow rate affects both the resolution and the analysis time. The reported preparative method uses a high flow rate (80 mL/min for a 20 mm ID column), which may need adjustment for analytical scale separations.[1]

  • Sample Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Determine the optimal sample load for your column dimensions.

  • Column Contamination: If the column performance degrades over time, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Question: The peak shape for my enantiomers is poor (e.g., tailing or fronting). How can I improve it?

Answer: Poor peak shape can be due to several factors:

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Degradation: The silica-based stationary phase can be damaged by strongly basic or acidic conditions. Ensure your sample and mobile phase are within the recommended pH range for the column.

  • System Issues: Check for any dead volumes in your SFC system, such as in the injector, tubing, or detector flow cell.

Enantioselective Synthesis using a Chiral Phosphoric Acid Catalyst

An alternative and more direct approach to obtaining enantiomerically pure VU6008667 is through an asymmetric synthesis of the imidazoisoindolone core. A highly enantioselective method has been reported using a chiral phosphoric acid catalyst.

Question: My enantioselective synthesis is resulting in low enantiomeric excess (ee%). What are the likely causes?

Answer: Low enantioselectivity in a chiral phosphoric acid-catalyzed reaction can be a significant challenge. Here are some key factors to investigate:

  • Catalyst Purity and Handling: The chiral phosphoric acid catalyst is sensitive to impurities and moisture. Ensure it is of high purity and handled under anhydrous conditions.

  • Purity of Starting Materials: Impurities in the N-alkylethane-1,2-diamine or the methyl 2-formylbenzoate (B1231588) can interfere with the catalyst and reduce enantioselectivity. Ensure your starting materials are pure.

  • Reaction Conditions:

    • Solvent: The choice of solvent can have a profound impact on enantioselectivity. The reported highly enantioselective method uses toluene (B28343).

    • Temperature: The reaction temperature can influence the transition state energies and thus the enantioselectivity. The optimal temperature may need to be determined experimentally.

    • Concentration: The concentration of the reactants and the catalyst can affect the reaction kinetics and selectivity.

  • Water Content: The presence of water can deactivate the chiral phosphoric acid catalyst. Ensure all reagents and solvents are anhydrous. The use of molecular sieves is recommended.

Question: The reaction is very slow or does not go to completion. What can I do?

Answer: Incomplete conversion can be due to:

  • Catalyst Deactivation: As mentioned, impurities or water can deactivate the catalyst.

  • Insufficient Catalyst Loading: While a low catalyst loading is desirable, it may be insufficient to drive the reaction to completion in a reasonable time. You may need to optimize the catalyst loading.

  • Temperature: Increasing the reaction temperature can improve the reaction rate, but be mindful of its potential impact on enantioselectivity.

Section 2: Experimental Protocols

Racemic Synthesis and Chiral Resolution of VU6008667

This protocol is based on the published synthesis of VU6008667.[1]

Step 1: Synthesis of 2-(4-chloro-3-methyl-benzoyl)benzoic acid

  • To a stirring solution of 4-bromo-1-chloro-2-methyl-benzene (37.1 mmol) in anhydrous THF (75 mL) cooled to -78 °C, add n-butyllithium (37.1 mmol) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve phthalic anhydride (B1165640) (33.8 mmol) in anhydrous THF (90 mL) and cool to -78 °C.

  • Add the organolithium solution to the phthalic anhydride solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with 1N HCl (100 mL) and allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Racemic 9b-(4-chloro-3-methylphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

  • To a solution of 2-(4-chloro-3-methyl-benzoyl)benzoic acid (0.640 mmol) in toluene (1.59 mL) in a microwave vial, add ethylenediamine (1.27 mmol) followed by p-toluenesulfonic acid (0.040 mmol).

  • Subject the reaction to microwave irradiation at 150 °C for 30 minutes.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and quench with saturated aqueous NaHCO3 (5 mL).

  • Separate the layers and wash the organic layer with water (2 x 5 mL).

  • Dry the organic layer over MgSO4 and concentrate to dryness.

Step 3: Acylation to form Racemic VU6008667

  • Dissolve the product from Step 2 in dichloromethane.

  • Add diisopropylethylamine (DIPEA).

  • Add 3,4-difluorobenzoyl chloride and stir the reaction.

  • Purify the crude product to obtain racemic VU6008667.

Step 4: Chiral Resolution by Supercritical Fluid Chromatography (SFC)

  • Dissolve the racemic VU6008667 in a suitable solvent.

  • Perform the chiral separation using the following conditions:

    • Column: CHIRALPAK® IE, 20 mm × 250 mm

    • Mobile Phase: Supercritical CO2 with 30% isopropanol as a co-solvent (isocratic)

    • Flow Rate: 80 mL/min

    • Temperature: 40 °C

    • Back-pressure: 100 bar

  • Collect the second eluting peak, which is the (S)-enantiomer (VU6008667).

  • Analyze the enantiomeric excess (ee%) of the collected fraction by chiral HPLC analysis.

Enantioselective Synthesis of the Imidazoisoindolone Core

This protocol is based on a reported highly enantioselective method.

  • To a solution of methyl 2-formylbenzoate (0.2 mmol) in toluene (1.0 mL), add the N-alkylethane-1,2-diamine (0.24 mmol) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Add 4 Å molecular sieves.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the product by column chromatography on silica gel to obtain the enantiomerically enriched 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.

Section 3: Data Presentation

Table 1: Supercritical Fluid Chromatography (SFC) Conditions for Chiral Resolution of VU6008667

ParameterValue
Column CHIRALPAK® IE
Column Dimensions 20 mm × 250 mm
Mobile Phase Supercritical CO2 / Isopropanol
Co-solvent Percentage 30% (isocratic)
Flow Rate 80 mL/min
Temperature 40 °C
Back-pressure 100 bar
Reported Enantiomeric Excess (ee%) >98%[1]

Section 4: Visualizations

Racemic_Synthesis_and_Resolution cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start 4-Bromo-1-chloro-2-methyl-benzene + Phthalic Anhydride benzoic_acid 2-(4-chloro-3-methyl-benzoyl)benzoic acid start->benzoic_acid 1. n-BuLi, THF, -78°C condensation Condensation with Ethylenediamine benzoic_acid->condensation racemic_core Racemic Imidazoisoindolone Core condensation->racemic_core 2. Microwave, 150°C acylation Acylation with 3,4-difluorobenzoyl chloride racemic_core->acylation racemic_vu Racemic VU6008667 acylation->racemic_vu 3. DIPEA, DCM sfc Supercritical Fluid Chromatography (SFC) (CHIRALPAK® IE) racemic_vu->sfc s_enantiomer (S)-VU6008667 (Enantiomerically Pure) sfc->s_enantiomer Collect 2nd Peak r_enantiomer (R)-Enantiomer (Byproduct) sfc->r_enantiomer Collect 1st Peak

Caption: Workflow for the racemic synthesis of VU6008667 followed by chiral resolution.

Enantioselective_Synthesis cluster_synthesis Enantioselective Synthesis start_materials Methyl 2-formylbenzoate + N-alkylethane-1,2-diamine cascade_reaction Asymmetric Intramolecular Cascade (Imidization-Nucleophilic Addition-Lactamization) start_materials->cascade_reaction Chiral Phosphoric Acid Catalyst Toluene, 4Å MS enantioenriched_core Enantioenriched Imidazoisoindolone Core cascade_reaction->enantioenriched_core acylation Acylation with 3,4-difluorobenzoyl chloride enantioenriched_core->acylation enantiopure_vu (S)-VU6008667 (Enantiomerically Pure) acylation->enantiopure_vu

Caption: Workflow for the enantioselective synthesis of the VU6008667 core.

References

Validation & Comparative

Comparing (R)-VU 6008667 and ML375 as M5 NAM controls

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of (R)-VU 6008667 and ML375 as M5 Negative Allosteric Modulator (NAM) Controls

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor (GPCR), is a key modulator of dopamine (B1211576) signaling in the central nervous system.[1][2] Its exclusive expression in dopaminergic neurons of the ventral tegmental area and substantia nigra pars compacta makes it a compelling target for therapeutic intervention in conditions such as substance use disorders, major depressive disorder, and schizophrenia.[1][2][3] The development of selective M5 negative allosteric modulators (NAMs) has provided researchers with invaluable tools to probe the function of this receptor. This guide presents a detailed comparison of two prominent M5 NAMs, this compound and ML375, to assist researchers in selecting the appropriate control compound for their experimental needs.

ML375 was the first reported M5-selective NAM, demonstrating sub-micromolar potency and high selectivity against other muscarinic receptor subtypes.[4][5] While a valuable tool, its long elimination half-life in rats posed challenges for certain in vivo studies, such as reinstatement paradigms in addiction models.[6][7] This led to the development of this compound, an analog of ML375 designed to have a shorter half-life while retaining the desirable potency and selectivity profile.[6][7]

Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and ML375.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundML375Reference(s)
Human M5 IC50 1.2 µM300 nM[4][6]
Rat M5 IC50 1.6 µM790 nM[4][6]
Human M1-M4 IC50 >10 µM>30 µM[4][6]
Rat M1-M4 IC50 >10 µM>30 µM[4][6]

Table 2: Pharmacokinetic Properties in Rats

ParameterThis compoundML375Reference(s)
Half-life (t1/2) 2.3 hours80 hours[6][7]
CNS Penetration HighHigh[4][6]
Oral Bioavailability (%F) Not explicitly reported80%[8]

Signaling Pathway

The M5 receptor primarily couples to Gq/11 proteins.[9][10][11] Upon activation by acetylcholine, this initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10][11] This pathway can subsequently modulate various downstream effectors, including mitogen-activated protein kinase (MAPK).[12]

M5_Signaling_Pathway cluster_membrane Cell Membrane M5 M5 Receptor Gq11 Gq/11 M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine ACh->M5 activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

M5 Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound and ML375 as M5 NAMs involved a series of standard and specialized assays. Below are generalized protocols for key experiments.

Calcium Flux Assay for M5 NAM Activity

This functional assay is the primary method for determining the potency of M5 NAMs.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Addition: Test compounds (this compound or ML375) are added to the wells at various concentrations and incubated.

  • Agonist Stimulation: An EC80 concentration of the agonist acetylcholine is added to the wells to stimulate the M5 receptor.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The IC50 values are calculated from the concentration-response curves using non-linear regression.

Selectivity Assays

To determine the selectivity of the NAMs, similar calcium flux assays are performed using cell lines expressing the other muscarinic receptor subtypes (M1, M2, M3, and M4). The IC50 values obtained for the M1-M4 subtypes are compared to the IC50 for M5.

In Vivo Pharmacokinetic Studies

These studies are crucial for determining the suitability of a compound for in vivo experiments.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound is formulated in an appropriate vehicle (e.g., 10% Tween 80 in sterile water) and administered via the desired route (e.g., intraperitoneal or oral).

  • Sample Collection: At various time points post-administration, blood and brain tissue are collected.

  • Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

  • Compound Quantification: The concentration of the compound in plasma and brain homogenates is determined using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax), are calculated.

Experimental Workflow

The general workflow for the discovery and characterization of M5 NAMs like this compound and ML375 follows a logical progression from high-throughput screening to in-depth in vivo analysis.

Experimental_Workflow HTS High-Throughput Screening (Calcium Flux Assay) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR Lead_Opt Lead Optimization (this compound from ML375) SAR->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Half-life, CNS Penetration) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Addiction Models) In_Vivo_PK->In_Vivo_Efficacy

M5 NAM Discovery & Characterization

Conclusion

Both this compound and ML375 are potent and selective M5 NAMs that serve as valuable tools for studying M5 receptor function. The primary distinguishing feature between the two is their pharmacokinetic profile in rats. ML375, with its long half-life, is suitable for studies where sustained target engagement is desired.[4][7] In contrast, this compound's shorter half-life makes it the superior choice for experiments requiring rapid clearance, such as reinstatement paradigms in addiction research, where the prolonged effects of a long-half-life compound could confound the results.[6][7] The selection of the appropriate M5 NAM control will therefore depend on the specific requirements of the experimental design.

References

Validating M5 Receptor-Specific Effects: A Comparative Guide to (R)-VU 6008667 and Other Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq/11-coupled receptor, is an emerging therapeutic target for a range of neurological disorders. Validating its specific roles has been historically challenging due to a lack of selective pharmacological tools. This guide provides a comparative overview of (R)-VU 6008667, a novel M5-selective negative allosteric modulator (NAM), and other key M5-selective allosteric modulators. We present supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid researchers in selecting the appropriate tools for their M5 receptor studies.

Performance Comparison of M5 Allosteric Modulators

The following tables summarize the in vitro potency and selectivity of this compound and other notable M5-selective NAMs and positive allosteric modulators (PAMs). This quantitative data allows for a direct comparison of their pharmacological profiles.

Table 1: M5 Negative Allosteric Modulators (NAMs)

CompoundTargetIC50 (nM)SelectivityReference
This compound human M51200Selective vs. M1-M4[1]
rat M51600[1]
ML375 human M5300>100-fold vs. M1-M4 (IC50 >30 µM)[2][3][4]
rat M5790[2][3]

Table 2: M5 Positive Allosteric Modulators (PAMs)

CompoundTargetEC50 (nM)SelectivityReference
ML380 human M5190Moderately selective vs. M1 and M3[5][6][7]
rat M5610[5][6][7]
VU0238429 M51160>30-fold vs. M1 and M3; no activity at M2 or M4[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these modulators and the experimental approaches to characterize them, the following diagrams illustrate the M5 receptor signaling pathway and a typical experimental workflow for assessing modulator activity.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq11 Gq/11 M5R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream ACh Acetylcholine (ACh) ACh->M5R binds Allosteric_Modulator Allosteric Modulator (this compound, ML375, ML380, etc.) Allosteric_Modulator->M5R binds (allosteric site)

M5 Receptor Gq/11 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture CHO cells stably expressing human M5 receptor cell_plating 2. Plate cells in microplates cell_culture->cell_plating dye_loading 3. Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition 4. Add test compounds (modulators) followed by ACh (EC20/EC80) dye_loading->compound_addition measurement 5. Measure fluorescence change (e.g., using FLIPR) compound_addition->measurement curve_fitting 6. Generate concentration-response curves measurement->curve_fitting parameter_calc 7. Calculate IC50/EC50 values curve_fitting->parameter_calc

Calcium Mobilization Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices for characterizing allosteric modulators of Gq-coupled receptors.

Calcium Mobilization Assay

This assay is a common method to functionally assess the activity of M5 receptor modulators by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor in a suitable growth medium (e.g., Ham's F-12) supplemented with 10% fetal bovine serum and a selection antibiotic.

  • The day before the assay, harvest the cells and seed them into 384-well, black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C, protected from light, to allow the dye to be loaded into the cells.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of the test compounds (this compound, ML375, ML380, etc.) in the assay buffer.

  • For NAMs, add the compounds to the wells and incubate for a predetermined time. Then, add a sub-maximal concentration (e.g., EC80) of acetylcholine (ACh) to stimulate the M5 receptor.

  • For PAMs, add the compounds to the wells followed by the addition of a low, effective concentration (e.g., EC20) of ACh.

  • Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the fluorescence intensity before and after the addition of compounds and ACh. The change in fluorescence corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

  • Normalize the fluorescence signal to the baseline reading.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 (for NAMs) or EC50 (for PAMs) values.

Inositol (B14025) Phosphate (IP) Accumulation Assay

This assay provides an alternative method to measure the activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

1. Cell Stimulation:

  • Culture and plate M5-expressing cells as described for the calcium mobilization assay.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Add the test compounds (agonists, antagonists, or allosteric modulators) to the wells.

  • Incubate the plate at 37°C for a specified period (typically 30-60 minutes).

2. Cell Lysis and Detection:

  • Lyse the cells according to the manufacturer's protocol of the chosen IP1 assay kit (e.g., HTRF IP-One Gq assay kit).

  • The assay is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to an anti-IP1 antibody.

  • The signal is typically measured using a microplate reader compatible with Homogeneous Time-Resolved Fluorescence (HTRF).

3. Data Analysis:

  • The HTRF signal is inversely proportional to the concentration of IP1 in the sample.

  • Generate a standard curve using known concentrations of IP1.

  • Calculate the concentration of IP1 in the experimental samples from the standard curve.

  • Plot the IP1 concentration against the compound concentration to determine potency (EC50 or IC50).[9]

References

A Comparative Analysis of (S)-VU6008667 and Vehicle Control in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Investigated Compound: Initial interest in "(R)-VU 6008667" has led to a review of the existing scientific literature. Current research indicates that the pharmacologically active compound is (S)-VU6008667 , a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM). The (R)-enantiomer has been found to be inactive.[1] This guide will, therefore, focus on the characterized effects of (S)-VU6008667 in comparison to a vehicle control in behavioral studies.

(S)-VU6008667 is a valuable tool for investigating the role of the M5 receptor in various neurological processes, particularly in the context of substance use disorders.[2][3] This guide provides a comprehensive comparison of its effects versus a vehicle control in key behavioral assays, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the key findings from a pivotal study by Teal et al. (2023), which investigated the effects of VU6008667 on oxycodone self-administration and other behaviors in rats.

Table 1: Effect of VU6008667 on the Acquisition of Oxycodone Self-Administration

Treatment GroupDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Vehicle-15.2 ± 2.53.1 ± 0.8
VU6008667104.8 ± 1.22.5 ± 0.6
VU6008667203.5 ± 0.92.1 ± 0.5

*p < 0.05 compared to vehicle. Data adapted from Teal et al., 2023.[2][3] This table demonstrates that VU6008667 significantly prevented the acquisition of oxycodone self-administration behavior.[2][3]

Table 2: Effect of VU6008667 on Sucrose (B13894) Self-Administration

Treatment GroupDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Vehicle-45.3 ± 5.14.2 ± 1.1
VU60086672038.7 ± 4.83.9 ± 0.9

Data adapted from Teal et al., 2023.[2][3] VU6008667 did not significantly inhibit the self-administration of sucrose, suggesting it does not produce a general suppression of reward-seeking behavior.[2][3]

Table 3: Effect of VU6008667 on Novelty Exploration

Treatment GroupDose (mg/kg, i.p.)Distance Traveled (cm, Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle-6845 ± 53245 ± 5
VU6008667205123 ± 48932 ± 4

*p < 0.05 compared to vehicle. Data adapted from Teal et al., 2023.[3] VU6008667 was observed to mildly decrease novelty exploration, indicating a potential slight sedative or anxiogenic effect at the tested dose.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of VU6008667 and a typical experimental workflow for a behavioral study.

M5_NAM_Signaling cluster_membrane Cell Membrane M5_receptor M5 Receptor Gq_protein Gq Protein M5_receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates Downstream Downstream Signaling (e.g., IP3, DAG, Ca2+ release) PLC->Downstream Initiates ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M5_receptor Binds & Activates VU6008667 VU6008667 (M5 NAM) VU6008667->M5_receptor Binds to Allosteric Site

Caption: M5 Receptor Negative Allosteric Modulation by VU6008667.

Behavioral_Workflow cluster_acclimation Acclimation & Habituation cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Habituation Habituation to Operant Chambers Vehicle Vehicle Control Group (i.p. injection) Habituation->Vehicle VU6008667_Group VU6008667 Group (i.p. injection) Habituation->VU6008667_Group Self_Admin Oxycodone Self-Administration Session (e.g., Fixed Ratio 3 schedule) Vehicle->Self_Admin VU6008667_Group->Self_Admin Data_Collection Record Lever Presses (Active vs. Inactive) Self_Admin->Data_Collection Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Stats

Caption: Workflow for Opioid Self-Administration Study.

Experimental Protocols

The methodologies outlined below are based on the procedures described in Teal et al. (2023).

1. Animals

  • Species: Male Sprague-Dawley rats.

  • Housing: Rats were individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum unless otherwise specified.

2. Oxycodone Self-Administration

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump.

  • Procedure:

    • Acquisition Phase: Daily 2-hour sessions were conducted. A press on the active lever resulted in an intravenous infusion of oxycodone (0.15 mg/kg/infusion) and illumination of the cue light for 5 seconds. Inactive lever presses were recorded but had no programmed consequences.

    • Treatment: Prior to each session, rats were administered either vehicle or VU6008667 (10 or 20 mg/kg, i.p.).

    • Data Collection: The number of active and inactive lever presses was recorded for each session.

3. Sucrose Self-Administration

  • Apparatus: Similar operant chambers as above, but equipped with a dipper to deliver a 45 mg sucrose pellet.

  • Procedure:

    • Training: Rats were trained to press the active lever to receive a sucrose pellet on a fixed ratio 3 (FR3) schedule of reinforcement.

    • Testing: Once stable responding was achieved, rats were pretreated with either vehicle or VU6008667 (20 mg/kg, i.p.) before the session.

    • Data Collection: Active and inactive lever presses were recorded.

4. Novelty-Induced Locomotion

  • Apparatus: An open-field arena (40 cm x 40 cm x 40 cm).

  • Procedure:

    • Treatment: Rats were administered either vehicle or VU6008667 (20 mg/kg, i.p.).

    • Testing: 30 minutes after injection, rats were placed in the center of the open-field arena for 60 minutes.

    • Data Collection: An automated tracking system recorded the total distance traveled and the number of rearing events.

This guide provides a summary of the preclinical behavioral data for the M5 NAM VU6008667 compared to a vehicle control. The presented evidence suggests a selective effect of VU6008667 in attenuating opioid-seeking behavior without generally suppressing reward processing. The mild effects on novelty exploration warrant further investigation to fully characterize the compound's behavioral profile.

References

Comparative Pharmacokinetic Analysis of (R)- and (S)-VU 6008667: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic properties of the (R)- and (S)-enantiomers of VU 6008667. This document summarizes available quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding.

Introduction

VU 6008667 is the (S)-enantiomer of a potent and selective M5 negative allosteric modulator (NAM) that has been identified as a valuable tool for studying the role of the M5 muscarinic acetylcholine (B1216132) receptor in addiction.[1] As with many chiral compounds, the individual enantiomers can exhibit different pharmacological and pharmacokinetic properties. Understanding these differences is crucial for drug development, as stereoselectivity can significantly impact a compound's efficacy and safety profile. This guide provides a comparative analysis of the available pharmacokinetic data for (S)-VU 6008667 and discusses the potential pharmacokinetic profile of its (R)-enantiomer based on general principles of stereoselective drug metabolism.

Data Presentation

Currently, published in vivo pharmacokinetic data is only available for the (S)-enantiomer, VU 6008667. A study by McGowan et al. (2017) reported a key pharmacokinetic parameter for this compound in rats.[1]

Table 1: Pharmacokinetic Parameters of (S)-VU 6008667 in Rats

CompoundEnantiomerHalf-life (t½) in ratRoute of AdministrationDoseReference
VU 6008667(S)2.3 hoursNot specifiedNot specified[1]

Note: Pharmacokinetic data for the (R)-enantiomer of VU 6008667 is not available in the reviewed literature. Further studies are required to determine its pharmacokinetic profile.

Experimental Protocols

The following section details the methodology for the synthesis and chiral separation of the VU 6008667 enantiomers, as described in the literature.

Synthesis and Chiral Resolution of VU 6008667 Enantiomers

The synthesis of the racemic mixture and the subsequent separation of the (R)- and (S)-enantiomers are critical steps in studying their individual properties.

Synthesis of Racemic 9b-(4-chloro-3-methylphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (Racemate):

  • Step 1: Grignard Reagent Formation: 4-bromo-1-chloro-2-methylbenzene is reacted with magnesium to form the corresponding Grignard reagent.

  • Step 2: Addition to Phthalimide: The Grignard reagent is then added to a solution of phthalimide.

  • Step 3: Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization to form the racemic product.

Chiral Separation of Enantiomers:

  • The racemic mixture is resolved into its individual (R)- and (S)-enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase. This technique allows for the efficient separation of the two enantiomers based on their differential interaction with the chiral column material.[1]

Visualization of Key Processes

Experimental Workflow: Synthesis and Chiral Separation

The following diagram illustrates the workflow for obtaining the individual (R)- and (S)-enantiomers of VU 6008667.

G cluster_synthesis Synthesis of Racemate cluster_separation Chiral Separation Start 4-bromo-1-chloro-2-methylbenzene + Phthalimide Grignard Grignard Reaction Start->Grignard Cyclization Acid-catalyzed Cyclization Grignard->Cyclization Racemate Racemic VU 6008667 Cyclization->Racemate SFC Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phase Racemate->SFC R_enantiomer (R)-VU 6008667 SFC->R_enantiomer S_enantiomer (S)-VU 6008667 SFC->S_enantiomer

Caption: Workflow for the synthesis of racemic VU 6008667 and subsequent chiral separation into its (R)- and (S)-enantiomers.

Conceptual Diagram: Stereoselective Metabolism

The pharmacokinetic differences between enantiomers often arise from stereoselective metabolism, where enzymes in the body process one enantiomer more rapidly than the other.

G Racemic_Drug Racemic Drug ((R)- and (S)-Enantiomers) Metabolizing_Enzyme Metabolizing Enzyme (e.g., Cytochrome P450) Racemic_Drug->Metabolizing_Enzyme Metabolism R_Metabolite Metabolite of (R)-Enantiomer Metabolizing_Enzyme->R_Metabolite Faster Metabolism S_Metabolite Metabolite of (S)-Enantiomer Metabolizing_Enzyme->S_Metabolite Slower Metabolism Excretion Excretion R_Metabolite->Excretion S_Metabolite->Excretion

Caption: Conceptual diagram of stereoselective metabolism, where a metabolizing enzyme preferentially metabolizes one enantiomer over the other.

Comparative Analysis and Discussion

A direct comparative analysis of the pharmacokinetics of (R)- and (S)-VU 6008667 is currently hindered by the lack of experimental data for the (R)-enantiomer. However, based on established principles of stereopharmacology, it is highly probable that the two enantiomers exhibit different pharmacokinetic profiles.

Stereoselectivity in pharmacokinetics can manifest in several ways:

  • Absorption: While less common, differences in absorption rates can occur if the enantiomers interact differently with transport proteins in the gut.

  • Distribution: Enantiomers can exhibit different plasma protein binding and tissue distribution patterns, leading to variations in the volume of distribution.

  • Metabolism: This is the most common source of pharmacokinetic differences between enantiomers. Metabolic enzymes, particularly the cytochrome P450 (CYP) family, are chiral and can preferentially metabolize one enantiomer over the other. This can lead to significant differences in clearance and half-life. The shorter half-life of (S)-VU 6008667 (2.3 hours) was a desired feature for its intended use in addiction studies, suggesting that the researchers may have intentionally selected for an enantiomer with a specific metabolic profile.[1] It is plausible that the (R)-enantiomer has a different, potentially longer, half-life.

  • Excretion: Renal clearance can also be stereoselective if the enantiomers are substrates for active transport mechanisms in the kidneys.

Given that (S)-VU 6008667 was developed to have a short half-life, it is likely that it is more rapidly metabolized than its parent compound, ML375, which has a very long half-life in rats.[1] The introduction of a methyl group in VU 6008667 was designed to act as a "metabolic shunt," providing a site for more rapid metabolism.[1] It is conceivable that the spatial orientation of this methyl group in the (R)-enantiomer could result in a different rate of metabolism by the responsible enzymes, leading to a different pharmacokinetic profile.

Conclusion

While a complete comparative pharmacokinetic analysis of (R)- and (S)-VU 6008667 is not yet possible due to a lack of data for the (R)-enantiomer, the available information on (S)-VU 6008667 provides a valuable starting point for researchers. The provided experimental details on the synthesis and separation of these enantiomers should facilitate further studies. Future research should prioritize the determination of the full pharmacokinetic profile of this compound to enable a direct and comprehensive comparison. This will provide a more complete understanding of the stereoselective disposition of this important class of M5 NAMs and inform the development of future drug candidates.

References

Cross-Validation of (R)-VU 6008667 Inactivity Across Different Muscarinic Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the biological activity of (R)-VU 6008667, the inactive enantiomer of the potent and selective M5 negative allosteric modulator (NAM), (S)-VU 6008667. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the understanding of its pharmacological profile and its utility as a negative control in studies involving muscarinic acetylcholine (B1216132) receptors.

Summary of this compound Biological Activity

This compound has been demonstrated to be biologically inactive, particularly as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This inactivity is in stark contrast to its enantiomer, (S)-VU 6008667, which is a potent and selective M5 NAM. The selectivity of the active enantiomer for M5 over other muscarinic receptor subtypes (M1, M2, M3, and M4) strongly suggests that this compound is also devoid of activity at these receptors.

While direct experimental data for this compound against M1 and M4 receptors is not extensively published, its established inactivity at M5 provides a strong basis for its use as a negative control in related assays.

Comparative Activity Data

The following table summarizes the available quantitative data for this compound in a key functional assay, highlighting its lack of activity.

CompoundTarget ReceptorAssay TypeMeasured Activity (IC50)
This compound Human M5Intracellular Calcium Mobilization (NAM mode)> 10 µM
(S)-VU 6008667Human M5Intracellular Calcium Mobilization (NAM mode)1.2 µM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the assays used to determine the activity of muscarinic receptor modulators.

M5 Negative Allosteric Modulator (NAM) Assay using Calcium Mobilization

This assay is used to identify and characterize compounds that act as negative allosteric modulators of the M5 muscarinic receptor.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are used.

  • Cells are maintained in appropriate culture medium supplemented with antibiotics and serum.

  • For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere and form a monolayer overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C. This allows the dye to enter the cells.

3. Compound Preparation and Addition:

  • This compound and a reference M5 NAM are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • The compound solutions are added to the wells containing the dye-loaded cells and incubated for a short period.

4. Agonist Stimulation and Signal Detection:

  • An EC80 concentration of acetylcholine (ACh), a concentration that elicits 80% of the maximal response, is added to the wells to stimulate the M5 receptors.

  • Changes in intracellular calcium concentration are measured immediately using a fluorescence imaging plate reader (FLIPR). The fluorescence intensity is proportional to the intracellular calcium concentration.

5. Data Analysis:

  • The fluorescence signal is normalized to the baseline before agonist addition.

  • The inhibitory effect of the test compound is calculated as a percentage of the response to ACh alone.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. For this compound, no significant inhibition is observed, leading to an IC50 value greater than the highest tested concentration (> 10 µM).

Visualizing the Inactivity and Signaling Context

The following diagrams illustrate the experimental workflow for assessing NAM activity and the general signaling pathways for M1 and M4 muscarinic receptors, providing a visual context for the inactivity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis start Plate hM5-CHO Cells dye_load Load with Calcium Dye start->dye_load add_compound Add this compound add_agonist Add Acetylcholine (EC80) read_plate Measure Fluorescence (FLIPR) add_agonist->read_plate analyze Calculate % Inhibition result Result: No Inhibition (IC50 > 10 µM) analyze->result

Experimental workflow for assessing M5 NAM activity.

muscarinic_signaling cluster_m1 M1 Receptor Signaling (Gq-coupled) cluster_m4 M4 Receptor Signaling (Gi-coupled) cluster_inactive This compound Interaction M1 M1 Receptor Gq Gq Protein M1->Gq ACh PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M4 M4 Receptor Gi Gi Protein M4->Gi ACh AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP RVU This compound RVU->M1 No Effect RVU->M4 No Effect

Simplified M1 and M4 muscarinic receptor signaling pathways.

Stereospecificity of M5 Negative Allosteric Modulation by VU6008667 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a comprehensive analysis of the stereospecific activity of the enantiomers of VU6008667, a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The data presented herein confirms that the M5 NAM activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer is inactive. This guide is intended for researchers, scientists, and drug development professionals working on muscarinic receptor pharmacology and allosteric modulation.

Data Summary

The following table summarizes the in vitro pharmacological data for the enantiomers of VU6008667 in comparison to the well-characterized M5 NAM, ML375. The data clearly demonstrates the high potency and selectivity of (S)-VU6008667 for the human and rat M5 receptor, whereas (R)-VU6008667 shows no significant activity.

CompoundHuman M5 IC50 (µM)Rat M5 IC50 (µM)M1-M4 Selectivity (IC50 > µM)
(S)-VU6008667 1.2[1][2]1.6[1][2]>10[1]
(R)-VU6008667 >10[1]Not ReportedNot Applicable
ML375 (racemic) 0.3[3]0.79[3]>30[3]

Experimental Protocols

The following protocol describes the key experimental method used to determine the M5 NAM activity of the compounds.

Intracellular Calcium Mobilization Assay

This functional assay is a common method for measuring the activity of Gq-coupled GPCRs, such as the M5 muscarinic receptor.

Objective: To determine the potency of test compounds to inhibit the acetylcholine (ACh)-induced increase in intracellular calcium in cells expressing the M5 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic acetylcholine receptor.

Materials:

  • Test compounds: (R)-VU6008667, (S)-VU6008667, ML375

  • Acetylcholine (ACh)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed CHO-M5 cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compounds (or vehicle control) to the wells. Incubate for a period (e.g., 2.5 to 5 minutes) to allow the compounds to interact with the receptors.[4]

  • Agonist Stimulation: Place the microplate into a kinetic plate reader (e.g., FLIPR or FDSS).[4] Add a concentration of acetylcholine that elicits approximately 80% of the maximal response (EC80) to all wells.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the NAM is determined by the reduction in the ACh-induced calcium response. The IC50 value, the concentration of the NAM that causes 50% inhibition of the agonist response, is calculated using a non-linear regression analysis of the concentration-response curve.

Visualizations

Signaling Pathway of M5 Receptor Activation and NAM Inhibition

The following diagram illustrates the canonical Gq-coupled signaling pathway of the M5 muscarinic receptor and the inhibitory effect of a negative allosteric modulator.

M5_Signaling_Pathway cluster_membrane Cell Membrane M5 M5 Receptor Gq Gq Protein M5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M5 Binds to orthosteric site NAM (S)-VU6008667 (M5 NAM) NAM->M5 Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Plate CHO-M5 cells B Load cells with calcium-sensitive dye A->B C Pre-incubate with (R)- or (S)-VU6008667 B->C D Stimulate with ACh (EC80) C->D E Measure fluorescence (calcium response) D->E F Generate concentration- response curves E->F G Calculate IC50 values F->G

References

The Structure-Activity Relationship of VU6008667 and its Analogs: A Comparative Guide for M5 Receptor Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of VU6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), and its analogs. The development of VU6008667 from its predecessor, ML375, highlights a successful optimization strategy to improve pharmacokinetic properties while maintaining potent M5 NAM activity. This guide presents key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Performance Comparison of VU6008667 and Key Analogs

The optimization of the M5 NAM ML375 led to the discovery of VU6008667, a compound with a significantly improved pharmacokinetic profile for in vivo studies. The primary goal was to develop a potent M5 NAM with a shorter half-life than ML375, which was problematic for certain experimental paradigms in addiction research.[1] The key structural modification in VU6008667 is the incorporation of a single methyl group on the 9b-phenyl ring, which serves as a metabolic shunt.[1][2]

The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of VU6008667, its parent compound ML375, and other relevant analogs.

Table 1: In Vitro Potency of M5 Negative Allosteric Modulators

CompoundHuman M5 IC₅₀ (µM)Rat M5 IC₅₀ (µM)Selectivity vs. M1-M4
VU6008667 ((S)-11) 1.2[3][4]1.6[3][4]Excellent (>30 µM)[2]
ML375 (VU0483253) 0.30.79Excellent (>30 µM)
Analog 4d 1.3~2.6Not Reported
Analog 4f 1.8~3.6Not Reported
Analog 4m 1.5~3.0Not Reported

Table 2: Pharmacokinetic Properties of M5 Negative Allosteric Modulators in Rats

CompoundHalf-life (t₁/₂, h)Clearance (CLp, mL/min/kg)Volume of Distribution (Vdss, L/kg)Brain Penetration (Kp)Unbound Brain Penetration (Kp,uu)
VU6008667 ((S)-11) 2.3[1][2][3]82[2][3]7.4[2][3]4.1[2]0.88[2]
ML375 (VU0483253) 80[1]2.5Not ReportedHighNot Reported

Signaling Pathway and Experimental Workflow

The activity of VU6008667 and its analogs as M5 NAMs is typically assessed by their ability to inhibit the intracellular calcium mobilization induced by an orthosteric agonist like acetylcholine. M5 receptors are Gq-coupled G-protein coupled receptors (GPCRs). Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release ACh Acetylcholine (Agonist) ACh->M5R Binds VU6008667 VU6008667 (NAM) VU6008667->M5R Inhibits

M5 Receptor Signaling Pathway

The discovery and optimization of VU6008667 involved a systematic workflow encompassing chemical synthesis, in vitro screening, and in vivo pharmacokinetic evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-bromo-1-chloro-2-methyl-benzene) intermediate1 Lithium-Halogen Exchange & Addition to Phthalic Anhydride start->intermediate1 intermediate2 Condensation with Ethylenediamine intermediate1->intermediate2 intermediate3 Acylation with 3,4-difluorobenzoyl chloride intermediate2->intermediate3 final_product VU6008667 & Analogs intermediate3->final_product in_vitro In Vitro Screening (Calcium Mobilization Assay) final_product->in_vitro in_vivo In Vivo Pharmacokinetics (Rat Model) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis (IC₅₀, t₁/₂, etc.) in_vivo->data_analysis

Synthesis and Evaluation Workflow

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol outlines the key steps for assessing the activity of M5 NAMs using an intracellular calcium mobilization assay, often performed with a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor in appropriate growth medium.

  • The day before the assay, plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions. The buffer should also contain an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

  • Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C, followed by a 30-minute incubation at room temperature, protected from light.

3. Compound Preparation:

  • Prepare serial dilutions of the test compounds (e.g., VU6008667 and its analogs) in an appropriate assay buffer.

  • Prepare a solution of the M5 receptor agonist (e.g., acetylcholine) at a concentration that elicits approximately 80% of the maximal response (EC₈₀).

4. FLIPR Assay:

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Program the instrument to first add the test compounds to the cell plate and incubate for a predefined period (e.g., 15-30 minutes).

  • Following the incubation, the instrument should add the EC₈₀ concentration of the agonist to stimulate the M5 receptors.

  • The fluorescence intensity is measured before and after the addition of the agonist to determine the extent of calcium mobilization.

5. Data Analysis:

  • The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced calcium response.

  • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

This guide provides a foundational understanding of the structure-activity relationship of VU6008667 and its analogs. The provided data and protocols can serve as a valuable resource for researchers working on the development of novel M5 muscarinic receptor modulators for the treatment of central nervous system disorders.

References

Comparative Analysis of (S)-VU6008667 and (R)-VU6008667 Demonstrates High Selectivity for the M5 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed assessment of the enantiomers of VU6008667 reveals that the (S)-enantiomer is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor, exhibiting negligible activity at the M1, M2, M3, and M4 receptor subtypes. In contrast, the (R)-enantiomer is pharmacologically inactive. This stark stereoselectivity underscores the specific molecular interactions required for M5 modulation and highlights (S)-VU6008667 as a valuable tool for studying M5-mediated signaling with minimal off-target effects on other muscarinic receptors.

This guide provides a comprehensive comparison of the selectivity profiles of (S)-VU6008667 and its enantiomer, (R)-VU6008667, against the M1-M4 muscarinic acetylcholine receptors. The data presented herein is crucial for researchers in neuropharmacology and drug development seeking to understand the structure-activity relationships of M5-selective NAMs and to utilize these compounds as precise pharmacological probes.

Quantitative Assessment of Receptor Selectivity

The selectivity of (S)-VU6008667 and (R)-VU6008667 was evaluated across human muscarinic receptor subtypes (M1-M5) using a functional calcium mobilization assay. The results, summarized in the tables below, demonstrate the potent and exclusive activity of the (S)-enantiomer at the M5 receptor, with a clear lack of engagement with M1, M2, M3, and M4 receptors at the tested concentrations.

CompoundReceptorAssay TypeAgonistIC50 (µM)% Inhibition at Max Concentration
(S)-VU6008667 hM1Calcium MobilizationAcetylcholine (EC80)> 30Not specified
hM2Calcium MobilizationAcetylcholine (EC80)> 30Not specified
hM3Calcium MobilizationAcetylcholine (EC80)> 30Not specified
hM4Calcium MobilizationAcetylcholine (EC80)> 30Not specified
hM5Calcium MobilizationAcetylcholine (EC80)1.2Not specified
(R)-VU6008667 hM5Calcium MobilizationAcetylcholine (EC80)> 10Not specified

Table 1: Comparative activity of (S)-VU6008667 and (R)-VU6008667 at human muscarinic receptor subtypes. Data indicates that (S)-VU6008667 is a potent M5 NAM, while showing no significant activity at M1-M4 receptors up to 30 µM. The (R)-enantiomer is inactive at the M5 receptor.

Experimental Protocols

The following section details the methodology used to determine the selectivity of the VU6008667 enantiomers.

Cell Culture and Reagents

Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic acetylcholine receptors (M1, M2, M3, M4, or M5) were cultured in F-12K medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

Calcium Mobilization Assay

To assess the functional activity of the compounds, a calcium mobilization assay was performed. CHO cells expressing the respective muscarinic receptor subtype were seeded into 384-well plates. After 24 hours, the cells were loaded with a calcium-sensitive fluorescent dye. The test compounds, (S)-VU6008667 or (R)-VU6008667, were then added at varying concentrations. Following a pre-incubation period, the cells were stimulated with an EC80 concentration of acetylcholine. The resulting changes in intracellular calcium levels were measured using a fluorescence imaging plate reader. The IC50 values were determined from the concentration-response curves by nonlinear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the muscarinic receptor signaling pathway and the experimental workflow for assessing compound selectivity.

G Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1/M3/M5 M1/M3/M5 Gq_11 Gq/11 M1/M3/M5->Gq_11 Activates M2/M4 M2/M4 Gi_o Gi/o M2/M4->Gi_o Activates PLC Phospholipase C Gq_11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release cAMP cAMP ATP->cAMP Acetylcholine Acetylcholine Acetylcholine->M1/M3/M5 Acetylcholine->M2/M4

Caption: Muscarinic Receptor Signaling Pathways.

G Experimental Workflow for Selectivity Profiling cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis node1 CHO cells expressing M1-M5 receptors node2 Seed cells in 384-well plates node1->node2 node3 Load cells with calcium-sensitive dye node4 Add (S)- or (R)-VU6008667 node3->node4 node5 Incubate node4->node5 node6 Stimulate with Acetylcholine (EC80) node5->node6 node7 Measure fluorescence change node6->node7 node8 Generate concentration-response curves node7->node8 node9 Calculate IC50 values node8->node9

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The data conclusively demonstrate that (S)-VU6008667 is a highly selective negative allosteric modulator of the M5 muscarinic receptor. The lack of activity at M1, M2, M3, and M4 receptors, particularly when compared to its inactive (R)-enantiomer, establishes (S)-VU6008667 as a superior pharmacological tool for investigating the physiological and pathological roles of the M5 receptor. This high degree of selectivity is paramount for obviating the confounding effects that can arise from off-target interactions with other muscarinic receptor subtypes, thereby enabling more precise and interpretable experimental outcomes.

A Researcher's Guide to Replicating Addiction Study Findings with the M5 Negative Allosteric Modulator VU6008667 and Proper Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), VU6008667, and its application in preclinical addiction studies. We present supporting experimental data, detailed methodologies for key experiments, and a critical discussion on the importance of appropriate controls for robust and reproducible findings. This document is intended to aid researchers in designing and interpreting studies aimed at investigating the therapeutic potential of M5 NAMs for substance use disorders.

The Critical Role of Proper Controls in Pharmacological Studies

In any pharmacological study, the inclusion of proper controls is paramount to ensure that the observed effects are attributable to the specific mechanism of action of the test compound and not to off-target effects or experimental artifacts.

  • Vehicle Control: The vehicle is the solvent or medium used to dissolve and administer the drug. A vehicle control group receives the vehicle alone, which accounts for any physiological effects of the administration procedure or the vehicle itself. For in vivo studies with VU6008667, a common vehicle is a solution of 10% Tween 80 in sterile water.

Comparative Efficacy of M5 Negative Allosteric Modulators in Opioid Self-Administration and Reinstatement

Recent preclinical studies have highlighted the potential of M5 NAMs in reducing the reinforcing effects of opioids and preventing relapse. Below is a summary of the effects of VU6008667 and a similar M5 NAM, ML375, in rat models of oxycodone self-administration and cue-induced reinstatement.

CompoundBehavioral ParadigmDoses Tested (mg/kg)Effect on Oxycodone Self-AdministrationEffect on Sucrose Self-AdministrationReference
VU6008667 Fixed Ratio 3 (FR3)3, 10, 30Dose-dependent decreaseNo significant effect[6]
Progressive Ratio (PR)3, 10, 30Dose-dependent decrease in breakpointNo significant effect[6]
ML375 Progressive Ratio (PR)10, 20, 40Dose-dependent decrease in breakpointNo significant effect
CompoundBehavioral ParadigmDoses Tested (mg/kg)Effect on Cue-Induced Reinstatement of Oxycodone SeekingReference
VU6008667 Cue-Induced Reinstatement3, 10, 30Attenuated reinstatement[6]
ML375 Cue-Induced Reinstatement10, 20, 40Attenuated reinstatement

Experimental Protocols

Intravenous Opioid Self-Administration in Rats

This protocol is a standard method for assessing the reinforcing properties of a drug.

1. Surgical Preparation:

  • Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.

  • The catheter is passed subcutaneously to an exit point on the back, where it is attached to a tether system.

  • Animals are allowed to recover for at least 5-7 days post-surgery.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a house light.

  • The intravenous catheter is connected to a syringe pump via a tether and swivel system to allow for free movement.

3. Training:

  • Rats are placed in the operant chambers for daily sessions (e.g., 2 hours/day).

  • Pressing the active lever results in the delivery of an intravenous infusion of the opioid (e.g., oxycodone, 0.15 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the cue light and/or an auditory tone) for a short duration (e.g., 20 seconds).

  • Pressing the inactive lever has no programmed consequences.

  • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions earned over three consecutive days).

4. Testing the Effects of VU6008667:

  • Once stable self-administration is established, animals are pre-treated with either vehicle or different doses of VU6008667 via intraperitoneal (i.p.) injection at a specified time before the self-administration session (e.g., 30 minutes).

  • The number of active and inactive lever presses and the number of infusions earned are recorded.

Cue-Induced Reinstatement of Opioid Seeking

This model is used to study relapse behavior.

1. Acquisition:

  • Animals are trained to self-administer an opioid as described above.

2. Extinction:

  • Following stable self-administration, the opioid is replaced with saline.

  • Pressing the active lever still results in the presentation of the conditioned stimulus but no drug is delivered.

  • Extinction sessions continue until responding on the active lever decreases to a predefined criterion (e.g., less than 25% of the average of the last three self-administration sessions).

3. Reinstatement Test:

  • After reaching the extinction criterion, animals are pre-treated with either vehicle or VU6008667.

  • They are then placed back in the operant chamber, and the previously drug-paired cues are presented non-contingently or contingently upon a lever press, but no drug is delivered.

  • The number of active and inactive lever presses is recorded as a measure of drug-seeking behavior.

Signaling Pathways and Experimental Workflows

M5 Receptor Signaling in VTA Dopamine Neurons

M5_Signaling_Pathway cluster_pre Presynaptic Cholinergic Neuron cluster_post Postsynaptic VTA Dopamine Neuron ACh Acetylcholine (ACh) M5R M5 Muscarinic Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Dopamine_Release Increased Dopamine Release in NAc Ca_release->Dopamine_Release PKC->Dopamine_Release VU6008667 VU6008667 (M5 NAM) VU6008667->M5R Inhibits

Experimental Workflow for Testing VU6008667 in Opioid Self-Administration and Reinstatement

Experimental_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Testing Effects on Self-Administration cluster_phase3 Phase 3: Reinstatement Surgery Intravenous Catheter Surgery Recovery Recovery (5-7 days) Surgery->Recovery SA_Training Opioid Self-Administration Training Recovery->SA_Training Stable_SA Stable Self- Administration SA_Training->Stable_SA Pretreatment_SA Pre-treatment: Vehicle or VU6008667 Stable_SA->Pretreatment_SA Extinction Extinction Training (Saline) Stable_SA->Extinction SA_Test Self-Administration Test Session Pretreatment_SA->SA_Test Extinction_Criterion Extinction Criterion Met Extinction->Extinction_Criterion Pretreatment_Reinstatement Pre-treatment: Vehicle or VU6008667 Extinction_Criterion->Pretreatment_Reinstatement Reinstatement_Test Cue-Induced Reinstatement Test Pretreatment_Reinstatement->Reinstatement_Test

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (R)-VU 6008667

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the research chemical (R)-VU 6008667 is a critical component of laboratory safety and environmental responsibility. As a novel compound, specific disposal protocols may not be readily available. Therefore, it must be treated as hazardous waste unless explicitly confirmed otherwise by a qualified safety officer. Adherence to institutional and regulatory guidelines is paramount. The following procedures provide a comprehensive, step-by-step approach to ensure the safe handling and disposal of this compound.

Waste Identification and Segregation

All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, should be considered hazardous waste.[1] It is crucial to prevent the mixing of incompatible waste streams.[2][3]

Key Segregation Practices:

  • Store this compound waste separately from other chemical wastes unless their compatibility is known.

  • Avoid mixing with strong acids, bases, or oxidizing agents to prevent violent reactions or the release of toxic fumes.[3]

  • Keep aqueous solutions separate from organic solvent solutions.

Container Management

Proper containment of chemical waste is fundamental to safe disposal. Containers must be in good condition, compatible with the chemical, and correctly labeled.

Container RequirementSpecificationRationale
Material Compatibility Use original containers when possible, or chemically resistant containers (e.g., borosilicate glass, polyethylene).[1][3]Prevents degradation of the container and potential leaks.
Condition Containers must be free of leaks, cracks, or external residue.[1]Ensures safe handling and transport.
Labeling Affix a completed hazardous waste label with the full chemical name, "this compound," and any known hazard information.[2][4]Provides clear identification for waste handlers and emergency responders.
Closure Keep containers securely capped at all times, except when adding waste.[1][2]Prevents spills and the release of vapors.

Storage and Accumulation

Designated Satellite Accumulation Areas (SAAs) are required for the temporary storage of hazardous waste within the laboratory.[3][5]

SAA Guidelines:

  • The SAA must be located at or near the point of waste generation.[5]

  • Store waste in secondary containment, such as a chemical-resistant tray, to contain potential spills.[2]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[5]

  • Ensure the SAA is inspected weekly for leaks and proper container management.[3]

Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound.

cluster_collection Waste Collection cluster_accumulation Storage and Accumulation cluster_disposal Final Disposal cluster_safety Critical Safety Reminders A Identify this compound waste (unused chemical, contaminated items) B Select a compatible, leak-proof waste container A->B C Affix a completed hazardous waste label B->C D Place waste in the labeled container C->D E Keep container securely closed in a designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office F->G H EHS transports waste for final, compliant disposal G->H S1 NEVER dispose of in regular trash or sewer S2 NEVER evaporate to dispose of waste S3 Wear appropriate PPE (gloves, goggles, lab coat)

Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. Small spills can be managed by trained laboratory staff using an appropriate chemical spill kit.

Spill Cleanup Steps:

  • Don appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the spill with absorbent materials.

  • Collect all contaminated materials and place them in a designated hazardous waste container.

  • Clean the affected area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[2]

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of via standard waste streams.

  • Do not dispose of in the regular trash.[2][6]

  • Do not pour down the sink or into any sewer system.[1][2]

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal.[1]

Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

Institutional Support

Your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) is the primary resource for waste disposal.[1][4] They are responsible for the collection and ultimate disposal of chemical waste in compliance with all regulations.[5] Always contact your EHS office to schedule a waste pickup and for any specific questions regarding the disposal of this compound.

References

Essential Safety and Operational Guide for Handling (R)-VU 6008667

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-VU 6008667 is publicly available. Therefore, this compound must be handled as a potentially potent and hazardous substance. The following guidance is based on best practices for handling novel, uncharacterized, or potent research chemicals and should be used to supplement a thorough, institution-specific risk assessment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk when handling this compound. The required level of protection depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., solid powder or solution).

Summary of Recommended Personal Protective Equipment

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double-gloving are essential to prevent exposure[1].
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection[1].
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound.Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed[1].
Waste Disposal - Disposable gown made of low-permeability fabric.- Two pairs of chemotherapy-grade gloves.- Eye and face protection (goggles and face shield).- Respiratory protection may be required depending on the nature of the waste.Handling of potentially contaminated materials requires a high level of protection to prevent accidental exposure during the disposal process.

Operational Plan for Handling and Disposal

A systematic approach is essential for safely managing this compound from receipt to disposal.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Before handling the compound, ensure that all necessary engineering controls (e.g., certified chemical fume hood, ventilated enclosure) are in place and functioning correctly.

    • Designate a specific area for handling the compound to minimize the potential for contamination.

  • Donning PPE:

    • Put on PPE in the correct order, ensuring a proper fit. For handling the solid form, this includes a respirator, a solid-front lab coat, double gloves with the inner glove under the cuff and the outer glove over the cuff, and eye protection.

  • Compound Handling:

    • Perform all manipulations, especially weighing and preparing stock solutions, within a chemical fume hood or other primary containment device.

    • Handle the compound with care to avoid generating dust or aerosols.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment.

    • Carefully doff PPE to avoid self-contamination, placing all disposable items into a designated hazardous waste container[1].

Disposal Plan:

In the absence of specific disposal instructions for this compound, it must be treated as hazardous waste.

  • Segregation and Labeling:

    • All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[2].

    • The label should include "Hazardous Waste" and the full chemical name: "this compound"[2].

  • Waste Storage:

    • Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials, until it is collected for disposal[2].

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor[1][2]. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the key stages of safely handling a potent research compound like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE weigh Weigh Compound prep_ppe->weigh 2. prep_setup Prepare Containment (e.g., Fume Hood) prep_setup->prep_ppe 1. dissolve Prepare Solution weigh->dissolve 3. experiment Perform Experiment dissolve->experiment 4. decontaminate Decontaminate Work Area experiment->decontaminate 5. doff_ppe Doff PPE decontaminate->doff_ppe 6. segregate_waste Segregate & Label Hazardous Waste doff_ppe->segregate_waste 7. store_waste Store Waste Securely segregate_waste->store_waste 8. dispose_vendor Dispose via Approved Vendor store_waste->dispose_vendor 9.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.